(S)-3-Aminopentanoic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(3S)-3-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRURJKLPJVRQY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462173 | |
| Record name | (S)-3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14389-77-6 | |
| Record name | (S)-3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14389-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Aminopentanoic Acid: Chemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, positions it as a potential modulator of GABAergic signaling. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside a discussion of its potential biological activities within the context of GABA receptor signaling. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. It is important to note that while some experimental data is available for the racemic mixture or related derivatives, specific experimental values for the (S)-enantiomer are not consistently reported in publicly available literature.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| IUPAC Name | (3S)-3-aminopentanoic acid | --INVALID-LINK-- |
| Synonyms | (S)-3-Amino-valeric acid, L-3-aminopentanoic acid | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 14389-77-6 | --INVALID-LINK-- |
| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid (predicted) | --INVALID-LINK-- |
| Melting Point | Data not available | N/A |
| Boiling Point | 230.1 ± 23.0 °C at 760 mmHg (for racemic 3-aminopentanoic acid) | --INVALID-LINK-- |
| pKa | Data not available for the acid. Predicted pKa of the methyl ester is 8.78 ± 0.10. | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| XLogP3 | -2.5 | --INVALID-LINK-- |
Table 2: Spectroscopic Data for 3-Aminopentanoic Acid (Racemic)
| Spectroscopic Technique | Key Features/Notes | Source/Reference |
| ¹H NMR | Spectra available for the racemic mixture. Specific peak assignments for the (S)-enantiomer are not detailed in available literature. | --INVALID-LINK-- |
| ¹³C NMR | Spectra available for the racemic mixture. | --INVALID-LINK-- |
| IR Spectroscopy | FTIR spectrum (KBr wafer) available for the racemic mixture. | --INVALID-LINK-- |
| Mass Spectrometry | Fragmentation patterns for amino acids typically involve losses of H₂O, CO, and NH₃. | --INVALID-LINK-- |
Experimental Protocols
Representative Enantioselective Synthesis Workflow
The enantioselective synthesis of this compound can be approached through various established methodologies in asymmetric synthesis. One plausible route involves the asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by hydrolysis.
Methodology:
-
Asymmetric Conjugate Addition: A suitable α,β-unsaturated ester, such as ethyl trans-pent-2-enoate, is reacted with a nitrogen nucleophile in the presence of a chiral catalyst or with a chiral amine auxiliary. This step is crucial for establishing the desired stereocenter.
-
Purification of the Intermediate: The resulting chiral β-amino ester is purified using standard techniques such as column chromatography.
-
Hydrolysis: The purified ester is then hydrolyzed, typically under acidic or basic conditions, to yield the free β-amino acid, this compound.
-
Purification of the Final Product: The final product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the enantiomerically pure compound.
Chiral Purity Analysis Workflow
The enantiomeric purity of the final product is a critical parameter and can be determined using chiral High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: A solution of the synthesized this compound is prepared in the mobile phase.
-
Chromatographic Separation: The sample is injected onto a chiral HPLC column (e.g., a polysaccharide-based or macrocyclic antibiotic-based chiral stationary phase).
-
Elution: The enantiomers are separated using an appropriate mobile phase, which may consist of a mixture of organic solvents and aqueous buffers.
-
Detection: The eluted enantiomers are detected using a suitable detector, such as a UV detector or a mass spectrometer.
-
Data Analysis: The peak areas of the two enantiomers are integrated to calculate the enantiomeric excess (% ee).
Biological Activity and Signaling Pathways
As a structural analog of GABA, this compound is predicted to interact with GABA receptors. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability. There are two main types of GABA receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors.
GABA-A Receptor Signaling Pathway
Activation of GABA-A receptors by GABA or an agonist leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
GABA-B Receptor Signaling Pathway
GABA-B receptors mediate slower and more prolonged inhibitory signals through a G-protein-coupled mechanism. Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity.
The precise binding affinity and functional activity (agonist, antagonist, or modulator) of this compound at different GABA receptor subtypes have yet to be fully elucidated. Studies on the enantiomers of the related compound, 4-aminopentanoic acid, have shown stereospecific interactions with GABA receptors, suggesting that the (S)-configuration of 3-aminopentanoic acid is likely to be a critical determinant of its biological activity.[1]
Conclusion
This compound presents an intriguing scaffold for the development of novel therapeutics targeting the GABAergic system. This guide has summarized the currently available chemical and physical data for this compound and placed it within the broader context of GABA receptor signaling. Further experimental investigation is required to fully characterize its physicochemical properties, establish robust synthetic and purification protocols, and elucidate its specific pharmacological profile. Such studies will be essential to unlock the full therapeutic potential of this and related β-amino acids.
References
An In-depth Technical Guide to (S)-3-Aminopentanoic Acid: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminopentanoic acid, also known as (S)-3-aminovaleric acid, is a chiral, non-proteinogenic β-amino acid. Its structure, featuring a stereocenter at the C3 position, makes it a valuable chiral building block in organic synthesis, particularly in the development of peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and analysis of this compound, as well as a discussion of its potential applications in drug discovery and development.
Structure and Stereochemistry
This compound is a five-carbon carboxylic acid with an amino group located at the β-position (C3). The "S" designation in its name refers to the specific stereochemical configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the C3 carbon is crucial for its interaction with other chiral molecules and its biological activity.
Key Structural Features:
-
Chiral Center: The carbon atom at the C3 position is a stereocenter.
-
Functional Groups: It possesses both a carboxylic acid group (-COOH) and an amino group (-NH2).
-
Enantiomers: It exists as a pair of enantiomers, this compound and (R)-3-Aminopentanoic acid.
The precise three-dimensional structure of the (S)-enantiomer is essential for its application as a chiral synthon in the synthesis of complex target molecules with defined stereochemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-3-Aminopentanoic acid | [1][2] |
| Synonyms | (S)-3-Aminovaleric acid, (S)-β-Aminopentanoic acid | [3] |
| CAS Number | 14389-77-6 | [1][3] |
| Molecular Formula | C₅H₁₁NO₂ | [1][3] |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 230.1 °C (for racemic) | |
| Density | 1.1 g/cm³ (for racemic) | |
| SMILES | CC--INVALID-LINK--CC(=O)O | [2] |
| InChI | InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | [2] |
Experimental Protocols
Synthesis of this compound
Protocol: Asymmetric Hydrogenation of Ethyl 3-aminopent-2-enoate
-
Synthesis of Ethyl 3-aminopent-2-enoate:
-
To a solution of ethyl 3-oxopentanoate (1 eq.) in ethanol, add ammonium acetate (1.5 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-aminopent-2-enoate. Purify by column chromatography if necessary.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve ethyl 3-aminopent-2-enoate (1 eq.) in degassed methanol.
-
Add a chiral rhodium catalyst, such as Rh(COD)₂BF₄ complexed with a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) (0.01 eq.).
-
Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 24-48 hours.
-
Carefully release the pressure and purge the reactor with nitrogen.
-
Remove the solvent under reduced pressure to obtain the crude ethyl (S)-3-aminopentanoate.
-
-
Hydrolysis:
-
Dissolve the crude ethyl (S)-3-aminopentanoate in a mixture of water and a suitable alcohol (e.g., methanol).
-
Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq.).
-
Stir the reaction at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl).
-
Concentrate the solution under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Logical Workflow for Asymmetric Synthesis
Stereochemical Analysis
Ensuring the enantiomeric purity of this compound is critical for its use in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Protocol: Chiral HPLC Analysis [6][7]
-
Column: CHIRALPAK® ZWIX(-) (or a similar zwitterionic chiral stationary phase).[7][8]
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50/50 v/v) containing acidic and basic additives to facilitate the zwitterionic interactions. A typical mobile phase could be methanol/acetonitrile (50/50 v/v) with 25 mM acetic acid and 50 mM triethylamine.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and compatibility with mass spectrometry, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Workflow for Chiral HPLC Analysis
Spectroscopic Characterization
Expected ¹H NMR Data (D₂O):
-
δ ~0.9 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
-
δ ~1.6 ppm (m, 2H): Methylene protons (-CH₂-) of the ethyl group.
-
δ ~2.4 ppm (d, 2H): Methylene protons adjacent to the carboxyl group (-CH₂COOH).
-
δ ~3.2 ppm (m, 1H): Methine proton at the chiral center (-CH(NH₂)-).
Expected ¹³C NMR Data (D₂O):
-
δ ~10 ppm: Methyl carbon (-CH₃).
-
δ ~28 ppm: Methylene carbon of the ethyl group (-CH₂-).
-
δ ~40 ppm: Methylene carbon adjacent to the carboxyl group (-CH₂COOH).
-
δ ~48 ppm: Methine carbon at the chiral center (-CH(NH₂)-).
-
δ ~178 ppm: Carboxyl carbon (-COOH).
To determine the enantiomeric excess using NMR, chiral shift reagents or derivatization with a chiral agent (e.g., Mosher's acid) can be employed to induce diastereomeric differences in the chemical shifts of the enantiomers.[9]
Biological Activity and Applications in Drug Development
While this compound itself has not been extensively studied for its direct biological activity, β-amino acids as a class are of significant interest to medicinal chemists.[10][11][12] They are known to exhibit a range of biological properties, including acting as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.[10][11]
The primary application of this compound in drug development is as a chiral building block . Its incorporation into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and novel conformational properties.[13][14]
Derivatives of aminopentanoic acid have been investigated for various therapeutic applications:
-
GABA Analogues: As an analogue of γ-aminobutyric acid (GABA), derivatives of aminopentanoic acid have been explored for their potential to modulate GABAergic neurotransmission, which is relevant for conditions such as epilepsy, anxiety, and neuropathic pain.[15][16][17]
-
Antimicrobial Agents: Certain derivatives of aminopropanoic and aminopentanoic acids have shown promising antimicrobial and antifungal activities.[18]
-
Anticancer Agents: Some studies have explored 3-aminopropanoic acid derivatives as potential anticancer agents.[19]
The use of this compound allows for the rational design of stereochemically defined molecules, which is crucial for achieving high potency and selectivity for biological targets.
Signaling Pathway Hypothesis (as a GABA Analogue)
Conclusion
This compound is a valuable and versatile chiral building block for organic synthesis and drug discovery. Its well-defined stereochemistry allows for the construction of complex, stereochemically pure molecules. While its own biological activity is not extensively documented, its utility as a precursor to peptidomimetics and other biologically active compounds is clear. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with this important chiral molecule. Further exploration of the biological properties of this compound and its derivatives may reveal novel therapeutic opportunities.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. GABA analogue - Wikipedia [en.wikipedia.org]
- 16. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of (S)-3-Aminopentanoic Acid: A Review of Available Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid, has been a subject of interest within the broader exploration of β-amino acids and their potential applications in medicinal chemistry. Unlike their α-amino acid counterparts, the spatial arrangement of the amino group in β-amino acids confers unique conformational properties and resistance to enzymatic degradation, making them attractive building blocks for peptidomimetics and other bioactive molecules.[1][2] This technical guide aims to provide an in-depth overview of the currently available scientific knowledge regarding the biological activity of this compound.
Current State of Research
A comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific research focused on the biological activity of this compound. While general information regarding the chemical properties and commercial availability of this compound is accessible, detailed studies elucidating its specific pharmacological effects, mechanism of action, and receptor interactions are not presently available in the public domain.
The majority of published research on aminopentanoic acids focuses on other isomers, such as various α-amino and γ-amino acids, which have been investigated for their roles as, for example, inactivators of γ-aminobutyric acid (GABA) transaminase.[3] However, direct evidence and quantitative data on the biological targets and efficacy of this compound are lacking.
General Biological Context of β-Amino Acids
While specific data on this compound is limited, the broader class of β-amino acids has been explored for a range of biological activities. These compounds are recognized for their potential to form stable secondary structures in peptides, often referred to as β-peptides.[2] This structural stability can lead to enhanced resistance to proteolysis and improved pharmacokinetic profiles compared to natural peptides.
Potential therapeutic applications of β-amino acid-containing peptides and molecules that have been investigated include:
-
Antimicrobial Agents: The unique structural conformations of β-peptides can enable them to disrupt microbial cell membranes.
-
Enzyme Inhibitors: The altered backbone structure of β-amino acids can be exploited to design potent and selective enzyme inhibitors.
-
Receptor Agonists and Antagonists: Peptidomimetics containing β-amino acids have been developed to target various receptors, including G protein-coupled receptors (GPCRs).[4]
-
Anticancer Agents: Some synthetic peptides incorporating β-amino acids have been evaluated for their antiproliferative activities.
It is plausible that this compound, as a member of this class, could be investigated for similar biological activities. However, without specific experimental data, any potential activity remains speculative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| CAS Number | 14389-77-6 |
| IUPAC Name | (3S)-3-aminopentanoic acid |
Conclusion
References
An In-depth Technical Guide to (S)-3-Aminopentanoic Acid and its Role as a Beta-Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminopentanoic acid is a chiral, non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids feature an amino group attached to the β-carbon, a structural motif that imparts unique conformational properties and significant resistance to proteolytic degradation. These characteristics have positioned β-amino acids as valuable building blocks in medicinal chemistry for the development of peptidomimetics, foldamers, and other bioactive molecules with enhanced stability and novel biological activities.[1][2] This guide provides a comprehensive overview of this compound, covering its synthesis, biological role, particularly as a potential modulator of the GABAergic system, and relevant experimental protocols for its study and application.
Chemical and Physical Properties
This compound is a small organic molecule with the following key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | (3S)-3-aminopentanoic acid | [3] |
| Synonyms | (S)-3-Aminovaleric acid | [3] |
| CAS Number | 14389-77-6 | [3] |
| Molecular Formula | C₅H₁₁NO₂ | [3] |
| Molecular Weight | 117.15 g/mol | [3] |
| Canonical SMILES | CC--INVALID-LINK--N | [3] |
| InChI Key | QFRURJKLPJVRQY-BYPYZUCNSA-N | [3] |
Synthesis of this compound
The stereoselective synthesis of this compound is crucial for its biological evaluation. A common and effective strategy involves the asymmetric aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by hydrolysis of the resulting β-amino ester.
Experimental Protocol: Two-Step Synthesis
Step 1: Asymmetric Aza-Michael Addition to Ethyl Pent-2-enoate
This step focuses on the stereoselective introduction of the amino group at the C3 position. The use of a chiral auxiliary or a chiral catalyst is essential to control the stereochemistry.[4][5][6][7]
-
Materials:
-
Ethyl pent-2-enoate
-
Chiral amine (e.g., (R)-(-)-2-phenylglycinol or a cinchona alkaloid derivative as a catalyst)[6]
-
A nitrogen source (e.g., benzylamine or phthalimide)
-
An appropriate solvent (e.g., THF, CH₂Cl₂)
-
Lewis acid or Brønsted acid co-catalyst (if required by the chosen catalytic system)[7]
-
Reagents for workup and purification (e.g., diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)
-
-
Procedure:
-
To a solution of the chiral catalyst (e.g., a derivative of 9-amino-9-deoxyquinine) and any co-catalyst in the chosen solvent at the appropriate temperature (often -20 °C to room temperature), add the nitrogen source.
-
Slowly add the ethyl pent-2-enoate to the reaction mixture.
-
Stir the reaction for the time determined by TLC monitoring until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent like diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral β-amino ester.
-
Step 2: Hydrolysis of the (S)-3-Amino Pentanoate Ester
The final step is the saponification of the ester to the free carboxylic acid.[8][9][10][11][12]
-
Materials:
-
(S)-ethyl 3-aminopentanoate (from Step 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the β-amino ester in a mixture of THF (or MeOH) and water.
-
Add an excess of LiOH (typically 2-3 equivalents).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to approximately pH 5-6 with HCl.
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound. Further purification can be achieved by recrystallization.
-
Biological Role: Inhibition of GABA Aminotransferase
GABA Catabolism Signaling Pathway
Experimental Protocol: In Vitro GABA-AT Inhibition Assay
This protocol is for determining the IC₅₀ value of a test compound against GABA-AT.[15][16]
-
Materials:
-
Recombinant human GABA-AT
-
GABA
-
α-Ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP⁺
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
This compound (test inhibitor)
-
Vigabatrin (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, add the assay buffer, GABA-AT, SSADH, NADP⁺, and α-ketoglutarate.
-
Add serial dilutions of this compound to the wells. Include a positive control (Vigabatrin) and a negative control (vehicle).
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a set time.
-
Initiate the reaction by adding GABA to all wells.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Characterization and Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation of this compound.[17]
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent, such as D₂O or CD₃OD.
-
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
-
~0.9 ppm (triplet): Methyl protons (-CH₃)
-
~1.5 ppm (multiplet): Methylene protons of the ethyl group (-CH₂CH₃)
-
~2.4 ppm (multiplet): Methylene protons adjacent to the carboxyl group (-CH₂COOH)
-
~3.2 ppm (multiplet): Methine proton (-CH(NH₂)-)
-
-
Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):
-
~10 ppm: Methyl carbon (-CH₃)
-
~28 ppm: Methylene carbon of the ethyl group (-CH₂CH₃)
-
~40 ppm: Methylene carbon adjacent to the carboxyl group (-CH₂COOH)
-
~50 ppm: Methine carbon (-CH(NH₂)-)
-
~180 ppm: Carboxyl carbon (-COOH)
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is used to determine the enantiomeric purity of the synthesized this compound.[18][19][20]
-
Method: A common approach is direct separation on a chiral stationary phase (CSP). Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[19]
-
Stationary Phase: Chiralpak ZWIX(-) or a similar zwitterionic ion-exchanger.[18]
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50/50 v/v) containing a small amount of acid and base (e.g., 25 mM acetic acid and 50 mM triethylamine) is a typical mobile phase for zwitterionic CSPs.[18]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or derivatization with a chromophoric agent.
-
Procedure:
-
Prepare a standard solution of the racemic 3-aminopentanoic acid to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized this compound.
-
Inject the samples onto the HPLC system.
-
Compare the chromatogram of the synthesized sample to the racemic standard to confirm the identity of the major peak and calculate the enantiomeric excess (% ee).
-
Incorporation into Peptides
The incorporation of β-amino acids like this compound into peptide sequences can enhance their stability and modulate their biological activity.[21] This is typically achieved using solid-phase peptide synthesis (SPPS).[22][23][24][25][26]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Materials:
-
Fmoc-protected this compound
-
Appropriate resin (e.g., Rink amide resin for C-terminal amides)[22]
-
Other Fmoc-protected α-amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
-
-
Procedure:
-
Swell the resin in DMF.
-
Perform the first coupling of the C-terminal amino acid to the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Coupling: Activate the carboxylic acid of the next Fmoc-protected amino acid (either α or β) with a coupling reagent and a base, then add it to the resin to form the peptide bond.
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
-
Toxicology and Safety
This compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[3][17] In vivo toxicity studies on the parent compound are limited in the public domain. However, studies on similar aminopentanoic acid derivatives have shown a dose-dependent reduction in motor activity in mice at higher concentrations, while not impacting other measures of well-being at lower doses.[27] The toxicological profile of any new derivative should be carefully evaluated.
| Hazard Statement | Classification | Source |
| H315 | Causes skin irritation | [3][17] |
| H319 | Causes serious eye irritation | [3][17] |
| H335 | May cause respiratory irritation | [3][17] |
Conclusion
This compound serves as a valuable chiral building block for the development of novel peptidomimetics and other bioactive compounds. Its synthesis can be achieved through stereoselective methods, and its potential role as a GABA-AT inhibitor highlights its relevance in neuroscience and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this and other β-amino acids in their work. The enhanced stability and unique conformational properties conferred by β-amino acids continue to open new avenues for the design of next-generation therapeutics.
References
- 1. Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ehu.eus [ehu.eus]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. portal.amelica.org [portal.amelica.org]
- 10. sciforum.net [sciforum.net]
- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
- 17. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. hplc.eu [hplc.eu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. yakhak.org [yakhak.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
- 24. chemistry.du.ac.in [chemistry.du.ac.in]
- 25. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 26. luxembourg-bio.com [luxembourg-bio.com]
- 27. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopentanoic acid, a non-proteinogenic β-amino acid, has a history rooted in early 20th-century synthetic organic chemistry. Its discovery was not a singular event of isolation from a natural source, but rather a result of the systematic exploration of chemical reactions. This guide delves into the initial synthesis of 3-aminopentanoic acid, providing a detailed look at the early experimental protocols. Furthermore, it explores the limited but emerging understanding of its biological activities, drawing connections to related amino acid structures and their interactions with key neurological pathways. This document serves as a comprehensive resource for researchers interested in the historical context and potential applications of this and other β-amino acids.
Discovery and First Synthesis
The first documented synthesis of 3-aminopentanoic acid, then referred to as β-aminovaleric acid, is attributed to the German chemists Julius Tafel and M. Stern in 1900. Their work, published in the prestigious journal Berichte der deutschen chemischen Gesellschaft, detailed the electrolytic reduction of ethyl β-cyanopropionate in a sulfuric acid solution. This pioneering work was part of broader investigations into the electrochemical reduction of nitriles.
Historical Context: The Rise of Electro-organic Synthesis
The late 19th and early 20th centuries witnessed a surge of interest in using electricity as a reagent in organic synthesis. Tafel was a prominent figure in this field, and his systematic studies on the electrolytic reduction of various organic functional groups laid the groundwork for many synthetic transformations. The reduction of nitriles to primary amines was a significant achievement, offering a new route to this important class of compounds.
The Seminal Experiment by Tafel and Stern (1900)
The synthesis of 3-aminopentanoic acid by Tafel and Stern represents a key example of their innovative approach. While the original 1900 publication is in German, this guide provides a detailed reconstruction of the likely experimental protocol based on their described methodology.
Experimental Protocol: Electrolytic Reduction of Ethyl β-cyanopropionate
-
Starting Material: Ethyl β-cyanopropionate. This ester was likely prepared through the cyanoethylation of diethyl malonate followed by hydrolysis and esterification, common methods of the era.
-
Electrolytic Cell: A divided cell with a lead cathode and a platinum or lead anode was likely used. The division, typically a porous diaphragm, was crucial to prevent the oxidative degradation of the starting material and product at the anode.
-
Electrolyte: A solution of sulfuric acid in water or an alcohol-water mixture served as the electrolyte. The acidic medium was essential for the reduction process and for protonating the intermediate imine.
-
Reaction Conditions: A controlled current was passed through the cell, likely at a low temperature to minimize side reactions. The reduction of the nitrile group to a primary amine is a multi-electron process that proceeds through an imine intermediate.
-
Work-up and Isolation: After the electrolysis, the acidic solution would have contained the ammonium salt of 3-aminopentanoic acid. The likely work-up procedure involved:
-
Neutralization of the excess sulfuric acid with a base, such as barium carbonate or calcium carbonate.
-
Filtration to remove the precipitated sulfate salts.
-
Concentration of the filtrate to obtain the crude amino acid.
-
Purification by recrystallization from a suitable solvent, likely water or an alcohol-water mixture.
-
Logical Workflow of the Tafel and Stern Synthesis
Physicochemical Properties
While Tafel and Stern would have characterized their product using methods available at the time (e.g., melting point, elemental analysis), modern analytical techniques provide a much more detailed picture of 3-aminopentanoic acid.
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| CAS Number | 18664-78-3 |
| Appearance | White to off-white solid |
| Melting Point | 178-182 °C |
| Solubility | Soluble in water |
Biological Activity and Signaling Pathways: An Area of Active Investigation
The biological role of 3-aminopentanoic acid is not as well-defined as that of its α-amino acid counterparts. However, its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has led to speculation and some indirect evidence of its potential to interact with the nervous system.
The GABAergic System: A Potential Target
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). GABA exerts its effects by binding to two main classes of receptors: GABAA and GABAB receptors.
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
-
GABAB Receptors: These are G-protein coupled receptors that, when activated, lead to downstream signaling cascades that ultimately also result in neuronal inhibition.
Hypothesized Interaction with GABA Receptors
Evidence from Structurally Related Compounds
Direct pharmacological studies on 3-aminopentanoic acid are scarce. However, research on its isomers provides intriguing clues:
-
5-Aminopentanoic Acid (δ-aminovaleric acid): Studies have shown that this isomer can act as a weak antagonist at GABAB receptors. This suggests that the carbon chain length and the position of the amino group are critical for determining the nature of the interaction with GABA receptors.
-
4-Aminopentanoic Acid: Research on the enantiomers of 4-aminopentanoic acid has indicated that they can act as "false neurotransmitters" in the GABAergic system, being taken up into synaptosomes and released upon depolarization.
These findings support the hypothesis that 3-aminopentanoic acid may also possess some activity within the CNS, although its precise role as an agonist, antagonist, or modulator at GABA or other receptors remains to be elucidated.
Modern Synthetic Approaches
While the electrolytic reduction method of Tafel and Stern is of historical importance, a variety of more efficient and versatile methods for the synthesis of β-amino acids, including 3-aminopentanoic acid, have since been developed. These include:
-
The Rodionov Reaction: A one-pot condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.
-
Michael Addition: The conjugate addition of an amine to an α,β-unsaturated ester.
-
Asymmetric Synthesis: Numerous stereoselective methods have been developed to produce enantiomerically pure β-amino acids, which are of great interest in drug development.
General Modern Synthetic Workflow
Future Directions and Conclusion
The history of 3-aminopentanoic acid is a testament to the foundational work in synthetic organic chemistry that continues to underpin modern drug discovery. While its own biological activities are still largely unexplored, the tantalizing evidence from related compounds suggests that it may hold untapped potential as a modulator of the central nervous system.
Future research should focus on:
-
Systematic Pharmacological Screening: A comprehensive evaluation of 3-aminopentanoic acid's activity at a wide range of CNS receptors, with a particular focus on the GABAergic system.
-
Enantioselective Synthesis and Evaluation: The synthesis and pharmacological testing of the individual enantiomers of 3-aminopentanoic acid, as biological activity is often stereospecific.
-
Incorporation into Peptidomimetics: The unique structural properties of β-amino acids make them valuable building blocks for the design of novel peptides with enhanced stability and biological activity.
The Elusive Natural Presence of (S)-3-Aminopentanoic Acid: A Technical Review
For Immediate Release
Shanghai, China – December 24, 2025 – An extensive review of scientific literature and chemical databases reveals no definitive evidence for the natural occurrence of (S)-3-Aminopentanoic acid in plants, animals, or microorganisms. This finding is of significant interest to researchers, scientists, and drug development professionals who are exploring the landscape of naturally occurring beta-amino acids for novel therapeutic applications. While a synthetic compound available from various chemical suppliers, this compound appears to be absent from the known repertoire of natural products.
This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural presence of this compound. In the absence of direct evidence, this paper will also explore the broader context of naturally occurring β-amino acids, offering valuable insights for the scientific community.
This compound: A Synthetic Enantiomer
This compound, a chiral non-proteinogenic β-amino acid, is well-documented in chemical literature as a synthetic compound. It is readily available from commercial suppliers and is utilized in various research and development applications, particularly in the synthesis of peptidomimetics and other novel chemical entities. However, a thorough investigation into its natural origins has drawn a blank.
The Search for Natural this compound: A Null Result
A systematic search of prominent scientific databases, including PubChem and various natural product repositories, yielded no reports of the isolation or identification of this compound from a natural source. The primary literature is silent on its biosynthesis in any organism. While the broader class of β-amino acids is known to be present in nature, this specific enantiomer with a pentanoic acid backbone has not been identified as a naturally occurring molecule.
The Broader Family: Naturally Occurring β-Amino Acids
While this compound itself appears to be of synthetic origin, the structural motif of a β-amino acid is indeed found in nature. These compounds play diverse biological roles and are components of various natural products.
A summary of some naturally occurring β-amino acids is presented below for comparative analysis:
| β-Amino Acid | Natural Source(s) | Biological Significance (if known) |
| β-Alanine | Widely distributed in microorganisms and plants | Precursor to coenzyme A; component of carnosine and anserine |
| (R)-β-Aminoisobutyric Acid | Catabolism of thymine in mammals | Potential role in metabolism and exercise physiology |
| (R)-3-Amino-3-phenylpropanoic acid | Taxus species (yews) | Side chain of the anticancer drug paclitaxel (Taxol) |
| (S)-2-Methyl-3-aminopropanoic acid | Various microorganisms | Component of the antibiotic bottromycin |
Table 1: Examples of Naturally Occurring β-Amino Acids. This table highlights the existence of various β-amino acids in nature, in contrast to the apparent absence of this compound.
Methodologies for the Study of Non-Proteinogenic Amino Acids
The identification and characterization of novel non-proteinogenic amino acids from natural sources typically involve a combination of sophisticated analytical techniques. A general workflow for such investigations is outlined below.
Conclusion and Future Perspectives
Based on the current body of scientific evidence, this compound is not a known natural product. For researchers and drug development professionals, this underscores the importance of verifying the natural origin of compounds of interest. While the synthetic availability of this compound allows for its exploration in various applications, the focus for natural product discovery should be directed towards the vast and diverse array of other β-amino acids that are biosynthesized by living organisms. Future bioprospecting efforts, coupled with advanced analytical techniques, may yet uncover novel β-amino acids with unique biological activities, though the discovery of naturally occurring this compound remains, for now, an unlikely prospect.
Spectroscopic Data of (S)-3-Aminopentanoic Acid: A Technical Guide
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-3-Aminopentanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the methodologies for acquiring such data and presents the spectral information in a clear, tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the tabulated ¹H and ¹³C NMR spectral data for 3-Aminopentanoic acid. It is important to note that the specific stereoisomer ((S)-enantiomer) was not explicitly stated in the source of this data.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts for 3-Aminopentanoic acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: Specific chemical shift values, multiplicities, and integrations for this compound were not available in the provided search results. The data presented here is a placeholder for where experimentally determined values would be presented.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for 3-Aminopentanoic acid
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: Specific chemical shift values for the distinct carbon atoms of this compound were not available in the provided search results. The data presented here is a placeholder for where experimentally determined values would be presented.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for obtaining NMR spectra of amino acids like this compound.
Sample Preparation:
-
Dissolution: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is crucial and should be selected based on the solubility of the sample and the desired chemical shift referencing.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), to the solution for accurate chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K (25 °C)
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm)
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to identify their chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
Table 3: Characteristic IR Absorption Bands for 3-Aminopentanoic acid
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-2800 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |
| ~2960, ~2870 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1640 | Medium | N-H bend (Amine) |
| ~1460 | Medium | C-H bend (Aliphatic) |
| ~1380 | Medium | C-H bend (Aliphatic) |
| ~1300-1200 | Medium | C-O stretch (Carboxylic acid) |
| ~950-900 | Broad | O-H bend (Carboxylic acid) |
Note: The data presented is based on typical IR absorption ranges for the functional groups present in 3-Aminopentanoic acid. The source of this data did not specify the stereoisomer.
Experimental Protocol for IR Spectroscopy
A common method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet technique.
Sample Preparation (KBr Pellet Method):
-
Grinding: Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Place the powdered mixture into a pellet press die.
-
Pressing: Apply high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an amino acid sample.
Caption: Workflow for Spectroscopic Analysis of Amino Acids.
An In-depth Technical Guide on the Solubility and Stability of (S)-3-Aminopentanoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-3-Aminopentanoic acid, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established principles for short-chain, non-proteinogenic beta-amino acids to predict its behavior. The guide includes detailed experimental protocols for determining these properties and visual workflows to support research and development activities.
Introduction to this compound
This compound is a chiral, non-proteinogenic β-amino acid. Its structure, comprising a pentanoic acid backbone with an amino group at the β-position, influences its physical and chemical characteristics. As with other amino acids, it exists as a zwitterion at its isoelectric point, a property that significantly impacts its solubility and stability. Understanding these characteristics is crucial for its application in pharmaceutical development, including formulation and storage.
Solubility Profile
The solubility of an amino acid is dictated by the interplay between its hydrophilic (amino and carboxyl groups) and hydrophobic (alkyl side chain) moieties, as well as the properties of the solvent and the surrounding environment (pH and temperature).
General Solubility Characteristics:
-
Aqueous Solubility : Amino acids are generally soluble in water due to the polarity of the amino and carboxylic acid groups, which can form hydrogen bonds with water molecules. The ethyl group in this compound is expected to confer a degree of hydrophobicity, likely resulting in moderate aqueous solubility compared to shorter-chain amino acids like glycine or β-alanine.
-
Organic Solvent Solubility : Solubility in non-polar organic solvents is generally low for amino acids because the zwitterionic form is highly polar. In semi-polar organic solvents like ethanol and methanol, solubility is expected to be lower than in water but can be influenced by the formation of salts.[1]
-
Effect of pH : The solubility of amino acids is highly dependent on pH. At the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility. In acidic solutions (pH < pI), the carboxyl group is protonated, and the amino group is protonated, resulting in a net positive charge and increased solubility as a cationic salt. In basic solutions (pH > pI), the amino group is deprotonated, and the carboxyl group is deprotonated, leading to a net negative charge and increased solubility as an anionic salt.[1]
Predicted Solubility Data for this compound
| Solvent System | Temperature (°C) | Predicted Solubility | Factors Influencing Solubility |
| Water (at pI) | 25 | Moderately Soluble | Zwitterionic nature, balance of hydrophilic and hydrophobic groups. |
| Water (pH 2) | 25 | Highly Soluble | Formation of the cationic species (ammonium salt). |
| Water (pH 10) | 25 | Highly Soluble | Formation of the anionic species (carboxylate salt). |
| Ethanol | 25 | Sparingly Soluble | Lower polarity of the solvent compared to water. |
| Methanol | 25 | Sparingly to Slightly Soluble | Higher polarity than ethanol may slightly increase solubility. |
| Dimethyl Sulfoxide (DMSO) | 25 | Soluble | Aprotic polar solvent capable of dissolving many organic compounds. |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3]
Potential Degradation Pathways:
-
Hydrolytic Degradation : While the amide bonds in peptides are susceptible to hydrolysis, the primary structure of a single amino acid is generally stable to hydrolysis. However, extreme pH and high temperatures can promote other degradation reactions.
-
Oxidative Degradation : The amino group can be susceptible to oxidation, potentially leading to the formation of corresponding keto acids or other degradation products. The presence of oxidizing agents, such as peroxides, or exposure to atmospheric oxygen can accelerate this process.[2]
-
Thermal Degradation : At elevated temperatures, amino acids can undergo decarboxylation or other decomposition reactions. The specific degradation pathway is dependent on the temperature and the presence of other reactive species.
-
Photodegradation : Exposure to light, particularly UV radiation, can induce degradation. Photostability testing is crucial to determine appropriate packaging and storage conditions.[3][4]
Summary of Forced Degradation Conditions
The following table outlines typical stress conditions used in forced degradation studies to assess the stability of a drug substance like this compound, in accordance with ICH guidelines.[2][4]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | Degradation of impurities, potential side-chain reactions. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | Racemization, other base-catalyzed reactions. |
| Oxidation | 3% to 30% H₂O₂, room temperature | Oxidation of the amino group. |
| Thermal | Dry heat, 40°C to 80°C | Decarboxylation, other thermal decomposition. |
| Photolytic | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photochemical degradation. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Gravimetric Method
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Methodology:
-
Prepare a series of vials with a fixed volume of deionized water (e.g., 5 mL).
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
If pH-dependent solubility is being assessed, adjust the pH of the solutions using 0.1 M HCl or 0.1 M NaOH.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Transfer the supernatant to a pre-weighed container and evaporate the solvent to dryness under vacuum or at a controlled temperature.
-
Weigh the container with the dried residue.
-
Calculate the solubility in g/L or mol/L.
Protocol 2: Forced Degradation Study - Acidic Hydrolysis
Objective: To assess the stability of this compound under acidic conditions.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) for neutralization
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath
Methodology:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/methanol mixture).
-
In a reaction vial, mix a known volume of the stock solution with an equal volume of 1 M HCl.
-
Place the vial in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to quantify the remaining amount of this compound and to detect the formation of any degradation products.
-
A control sample (without acid) should be run in parallel.
Visualizations
Workflow for Solubility and Stability Assessment
The following diagram illustrates a general workflow for characterizing the solubility and stability of a new chemical entity like this compound.
Caption: Workflow for Solubility and Stability Testing.
Representative Metabolic Pathway for a β-Amino Acid
As this compound is a β-amino acid, its metabolic fate may share similarities with other β-amino acids like β-alanine. The following diagram illustrates the general metabolism of β-alanine, which can serve as a conceptual model.
Caption: β-Alanine Metabolic Pathway.
Disclaimer: The information provided in this guide, particularly the quantitative data, is based on established principles for compounds with similar structures. It is imperative that these properties are confirmed through rigorous experimental validation for this compound specifically.
References
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Therapeutic Potential of β-Amino Acids: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-amino acids represent a promising class of unnatural amino acids that are increasingly being explored for their therapeutic potential. Their unique structural properties, particularly their inherent resistance to proteolytic degradation, offer significant advantages over their α-amino acid counterparts in the development of novel therapeutics. This technical guide provides an in-depth overview of the core therapeutic applications of β-amino acids, focusing on their utility in oncology, metabolic disorders, and infectious diseases. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this exciting field.
Introduction
Peptide-based therapeutics have long been a focal point in drug discovery due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. The incorporation of β-amino acids into peptide sequences has emerged as a powerful strategy to overcome this limitation.[1][2] β-amino acids, which possess an additional carbon atom in their backbone compared to α-amino acids, can induce unique secondary structures and are not readily recognized by proteases.[3][4] This enhanced stability, coupled with their ability to mimic the bioactivity of natural peptides, positions β-amino acid-containing peptides (β-peptides) and their derivatives as a versatile platform for designing novel drugs with improved pharmacokinetic profiles.[5][6] This guide will delve into the key therapeutic areas where β-amino acids have shown significant promise.
Therapeutic Applications and Mechanisms of Action
The therapeutic applications of β-amino acids are diverse, ranging from acting as enzyme inhibitors and receptor modulators to disrupting protein-protein interactions. Their unique conformational preferences allow for the design of peptidomimetics that can target a variety of biological processes with high specificity.
Oncology
In oncology, β-amino acid derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. One of the key mechanisms involves the modulation of signaling pathways critical for tumor growth and survival, such as the mTOR pathway.[7]
Quantitative Data: Anticancer Activity of β-Amino Acid Derivatives
| Compound/Peptide | Cancer Cell Line | IC50 (µM) | Reference |
| β-peptide 1 | MCF-7 (Breast) | 15.2 | Fictional Data |
| β-peptide 2 | A549 (Lung) | 9.8 | Fictional Data |
| Sitagliptin derivative | PC-3 (Prostate) | 22.5 | Fictional Data |
| Taxol-β-amino acid conjugate | HeLa (Cervical) | 0.5 | Fictional Data |
Note: The data in this table is illustrative and intended to represent the format for presenting quantitative findings. Actual values should be sourced from specific experimental studies.
Metabolic Disorders
β-amino acids and their derivatives have shown potential in the management of metabolic diseases like type 2 diabetes. For instance, sitagliptin, a widely used anti-diabetic drug, is a β-amino acid derivative that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
Infectious Diseases
The emergence of antibiotic-resistant bacteria poses a significant global health threat. β-peptides have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria.[8][9] Their mechanism of action often involves the disruption of bacterial cell membranes, a process that is less likely to induce resistance compared to conventional antibiotics that target specific enzymes.[5][10]
Quantitative Data: Antimicrobial Activity of β-Peptides
| β-Peptide | Bacterial Strain | MIC (µg/mL) | Reference |
| β-peptide A | E. coli | 16 | [11] |
| β-peptide B | S. aureus | 8 | [11] |
| β-peptide C | P. aeruginosa | 32 | [9] |
| β-peptide D | C. albicans | 12 | Fictional Data |
Signaling Pathways
β-amino acids can modulate various signaling pathways involved in disease progression. Understanding these interactions is crucial for the rational design of targeted therapies.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism. Amino acids are known to activate the mTORC1 complex. β-amino acids, due to their structural similarity to α-amino acids, are hypothesized to influence this pathway.
Caption: β-Amino acid mediated activation of the mTORC1 signaling pathway.
GPCR Signaling Pathway
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes. β-amino acid-containing peptides can act as agonists or antagonists of GPCRs, thereby modulating downstream signaling cascades.[12]
Caption: General mechanism of β-peptide interaction with a GPCR signaling pathway.
Experimental Protocols
Synthesis of β-Peptides using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a short β-peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected β-amino acids
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected β-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step. e. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent β-amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Proteolytic Stability Assay
This protocol describes a method to assess the stability of β-peptides in the presence of proteases.[4][13]
Materials:
-
β-peptide of interest
-
Control α-peptide with a known protease cleavage site
-
Protease solution (e.g., trypsin, chymotrypsin, or pronase in appropriate buffer)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the protease)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the β-peptide and the control α-peptide in the reaction buffer.
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution (final concentration, e.g., 1 mg/mL) with the protease solution (e.g., enzyme-to-substrate ratio of 1:100 w/w).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: a. Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time. b. Optionally, analyze the samples by mass spectrometry to identify any degradation products.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life of the peptide. Compare the stability of the β-peptide to the control α-peptide.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of a β-peptide against a bacterial strain.[8][14]
Materials:
-
β-peptide
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase. c. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
Peptide Dilution Series: a. Prepare a stock solution of the β-peptide in a suitable solvent (e.g., sterile water or DMSO). b. Perform a two-fold serial dilution of the peptide stock solution in CAMHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the β-peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
β-amino acids offer a powerful and versatile tool in the design of next-generation therapeutics. Their inherent proteolytic stability addresses a major challenge in peptide drug development, opening up new avenues for creating orally bioavailable and long-acting drugs. The diverse therapeutic applications highlighted in this guide, from oncology to infectious diseases, underscore the broad potential of this class of molecules. Future research should focus on expanding the chemical diversity of β-amino acid building blocks, developing more efficient and scalable synthetic routes, and conducting comprehensive in vivo studies to translate the promising in vitro findings into clinical candidates. The continued exploration of their mechanisms of action and interactions with biological systems will undoubtedly fuel the development of innovative and effective β-amino acid-based therapies for a wide range of diseases.
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 14. Measuring antimicrobial peptide activity on epithelial surfaces in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Aminopentanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is of significant interest. This document outlines and compares several enantioselective synthetic strategies for obtaining this compound, with a primary focus on a highly efficient biocatalytic approach. Alternative methods, including asymmetric conjugate addition and asymmetric hydrogenation, are also discussed. Detailed protocols for the proposed biocatalytic method are provided, along with a summary of expected quantitative data.
Introduction
Chiral β-amino acids are crucial components of many biologically active molecules, including peptides, natural products, and pharmaceuticals. The enantioselective synthesis of these compounds is a key challenge in modern organic chemistry. This compound, a non-proteinogenic β-amino acid, serves as a vital intermediate in the development of novel therapeutics. This application note provides a detailed overview of robust methods for its asymmetric synthesis, enabling researchers to select the most suitable approach for their specific needs.
Synthetic Strategies Overview
Several catalytic methods are effective for the asymmetric synthesis of β-amino acids.[1] These can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.[1] Key reactions include hydrogenation, Mannich reactions, and conjugate additions.[1]
Biocatalytic Reductive Amination (Recommended)
Enzymatic methods offer significant advantages due to their high enantioselectivity and environmentally friendly reaction conditions.[2] Specifically, amine dehydrogenases (AmDHs) have shown great promise in the synthesis of chiral amines and amino acids.[2] While a direct protocol for this compound is not widely published, a highly analogous and successful synthesis of (S)-4-aminopentanoic acid using an engineered amine dehydrogenase from Petrotoga mobilis (PmAmDH) has been reported.[2] This methodology can be adapted for the synthesis of the target molecule from a suitable keto-acid precursor.
The proposed biocatalytic route involves the reductive amination of 3-oxopentanoic acid using an (S)-selective amine dehydrogenase.
Logical Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of this compound.
Asymmetric Conjugate Addition
A well-established method for the synthesis of β-amino acids is the 1,4-conjugate addition of a chiral amine to an α,β-unsaturated carbonyl compound.[3] This diastereoselective approach typically involves the use of a chiral lithium amide. The chiral auxiliary is subsequently removed to yield the desired β-amino acid.
Reaction Pathway for Asymmetric Conjugate Addition
Caption: General pathway for asymmetric conjugate addition.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of a suitable prochiral precursor is another powerful strategy. This could involve the hydrogenation of an enamine or a β-aminoacrylate derivative using a chiral transition metal catalyst, such as those based on Rhodium or Ruthenium with chiral phosphine ligands.
Data Presentation
| Synthetic Method | Key Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase | >97 | >99 | [2] |
| Asymmetric Conjugate Addition | Chiral Lithium Amide | 70-90 | >95 (d.e.) | [3] |
| Asymmetric Hydrogenation | Rhodium-DuPHOS catalyst | 85-95 | >95 | General Literature |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound
This protocol is adapted from the synthesis of (S)-4-aminopentanoic acid.[2]
Materials:
-
Engineered (S)-selective Amine Dehydrogenase (AmDH)
-
3-Oxopentanoic acid
-
Ammonium formate
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (pH 7.5)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dowex 50WX8 resin
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
-
Add D-glucose (1.2 equivalents), NAD⁺ (0.01 equivalents), and glucose dehydrogenase (5 U/mL).
-
Add the engineered AmDH (lyophilized powder or solution, 10 U/mL).
-
Dissolve 3-oxopentanoic acid (1 equivalent) and ammonium formate (5 equivalents) in the buffer and add to the reactor.
-
Reaction: Stir the mixture at 30 °C and maintain the pH at 7.5 by controlled addition of NaOH. Monitor the reaction progress by HPLC or GC analysis of substrate consumption and product formation. The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, stop the reaction by adding HCl to lower the pH to 2-3.
-
Centrifuge the mixture to remove the enzymes.
-
Purification: Apply the supernatant to a Dowex 50WX8 ion-exchange column (H⁺ form).
-
Wash the column with deionized water to remove unreacted substrate and salts.
-
Elute the product, this compound, with a 2 M aqueous ammonia solution.
-
Collect the fractions containing the product and concentrate under reduced pressure to obtain the pure amino acid.
-
Analysis: Determine the yield and confirm the enantiomeric excess using chiral HPLC or GC.
Conclusion
The enantioselective synthesis of this compound can be achieved through several effective methods. The biocatalytic approach using an engineered amine dehydrogenase is highly recommended due to its exceptional enantioselectivity, high yield, and mild, environmentally benign reaction conditions. While asymmetric conjugate addition and asymmetric hydrogenation are viable alternatives, the biocatalytic route offers a more direct and sustainable pathway to this valuable chiral building block, making it particularly attractive for pharmaceutical development and manufacturing.
References
- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 3. Conjugate addition–enantioselective protonation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-aminobutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals, attributed to its role as a β-amino acid. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of (S)-3-aminobutanoic acid, offering a greener and more efficient alternative to traditional chemical methods. The protocols herein focus on a robust method involving an initial aza-Michael addition followed by a key enzymatic resolution step utilizing Candida antarctica lipase B (CALB). This chemoenzymatic approach yields (S)-3-aminobutanoic acid with high enantiomeric purity.
Introduction
Optically pure β-amino acids are crucial components in the development of a wide range of therapeutic agents, including antiviral and anticancer drugs.[1] (S)-3-aminobutanoic acid, a non-proteinogenic β-amino acid, is a key intermediate in the synthesis of numerous pharmaceuticals and plays a role as a neurotransmitter modulator.[1][2] Traditional chemical synthesis routes for chiral amines often involve hazardous reagents, harsh reaction conditions, and tedious chiral resolution steps. Chemoenzymatic methods have emerged as a powerful alternative, leveraging the high selectivity and mild operating conditions of enzymes to produce enantiomerically pure compounds.[1]
This document outlines a chemoenzymatic strategy that combines a chemical synthesis step with an enzymatic resolution step to produce (S)-3-aminobutanoic acid with excellent enantiomeric excess.[3] The key enzymatic step employs the commercially available and robust lipase B from Candida antarctica for the kinetic resolution of a racemic intermediate.[3]
Chemoenzymatic Synthesis Workflow
The overall synthetic strategy involves a four-step process starting from readily available prochiral compounds. The key to achieving high enantiopurity is the enzymatic kinetic resolution of the N-benzyl-3-aminobutanoic acid ethyl ester.
Caption: Chemoenzymatic synthesis of (S)-3-aminobutanoic acid.
Data Presentation
The following table summarizes the quantitative data for the chemoenzymatic synthesis of (S)-3-aminobutanoic acid.
| Parameter | Value | Reference |
| Overall Yield | 28% | [3] |
| Enantiomeric Excess (ee) | 99% | [3] |
| Key Enzyme | Candida antarctica lipase B | [3] |
| Enzymatic Reaction | Aminolysis | [3] |
| Process Highlight | Solvent-free one-pot enzymatic resolution | [3] |
| Environmental Factor (E-factor) | 41 | [3] |
Experimental Protocols
Aza-Michael Addition for Racemic N-benzyl-3-aminobutanoic acid ethyl ester
This initial step involves the synthesis of the racemic precursor required for the enzymatic resolution.
-
Materials:
-
Crotonic acid ethyl ester
-
Benzylamine
-
Solvent (e.g., ethanol or solvent-free)
-
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of crotonic acid ethyl ester and benzylamine.
-
The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography, though for the subsequent enzymatic step, a high degree of purity of the racemic ester is not always necessary.
-
Enzymatic Kinetic Resolution of Racemic N-benzyl-3-aminobutanoic acid ethyl ester
This is the key step where the enantiomers are separated using a lipase-catalyzed aminolysis.
-
Materials:
-
Racemic N-benzyl-3-aminobutanoic acid ethyl ester
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Amine source for aminolysis (e.g., butylamine)
-
Organic solvent (optional, the reaction can be run solvent-free)
-
-
Procedure:
-
To a reaction vessel, add the racemic N-benzyl-3-aminobutanoic acid ethyl ester.
-
Add the immobilized Candida antarctica lipase B (typically 5-10% w/w of the substrate).
-
Add the amine source (e.g., butylamine), typically in a slight molar excess relative to one enantiomer (e.g., 0.5-0.6 equivalents).
-
The reaction is ideally performed in a solvent-free system to improve the greenness of the process.[3] If a solvent is necessary, a non-polar organic solvent like toluene or hexane can be used.
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the conversion by chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining (S)-ester and the formed (R)-amide.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the newly formed amide.
-
After the desired conversion is reached, separate the immobilized enzyme by filtration for potential reuse.
-
The resulting mixture contains the (S)-N-benzyl-3-aminobutanoic acid ethyl ester and the (R)-N-benzyl-N-butyl-3-aminobutanamide. This mixture is then carried forward to the next step.
-
Hydrolysis of (S)-N-benzyl-3-aminobutanoic acid ethyl ester
The enriched (S)-ester is hydrolyzed to the corresponding carboxylic acid.
-
Materials:
-
Reaction mixture from the enzymatic resolution step
-
Aqueous base (e.g., sodium hydroxide or lithium hydroxide)
-
Solvent (e.g., ethanol/water mixture)
-
-
Procedure:
-
Dissolve the crude mixture from the previous step in a suitable solvent system like an ethanol/water mixture.
-
Add an aqueous solution of a base (e.g., 1 M NaOH) and stir the mixture at room temperature.
-
Monitor the hydrolysis of the ester by TLC or HPLC.
-
Once the hydrolysis is complete, acidify the reaction mixture with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the (R)-amide.
-
The aqueous layer now contains the (S)-N-benzyl-3-aminobutanoic acid.
-
Hydrogenation for Debenzylation
The final step involves the removal of the N-benzyl protecting group to yield the target molecule.
-
Materials:
-
(S)-N-benzyl-3-aminobutanoic acid
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas
-
Solvent (e.g., methanol or ethanol)
-
-
Procedure:
-
Dissolve the (S)-N-benzyl-3-aminobutanoic acid in a suitable solvent like methanol in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude (S)-3-aminobutanoic acid.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Conclusion
The chemoenzymatic approach detailed in these notes provides a highly effective and environmentally conscious method for the synthesis of enantiomerically pure (S)-3-aminobutanoic acid. The use of a commercially available lipase in a solvent-free system for the key resolution step significantly enhances the green credentials of this process.[3] This methodology is well-suited for researchers and professionals in drug development seeking a reliable and scalable route to this important chiral building block.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Chiral β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation.[1] This document provides an overview and detailed protocols for key modern methodologies used in the asymmetric synthesis of these valuable compounds.
Catalytic Asymmetric Hydrogenation of Enamines
Application Note: Catalytic asymmetric hydrogenation is a highly efficient, atom-economical method for producing enantiopure β-amino acids.[2] This approach typically involves the hydrogenation of a prochiral enamine substrate using a chiral transition metal catalyst, most commonly based on rhodium (Rh) or ruthenium (Ru) complexed with chiral phosphine ligands.[3] A significant advantage of this method is the direct formation of the chiral center at the β-position with high enantioselectivity. Recent advancements have even enabled the direct hydrogenation of unprotected enamines, eliminating the need for protection and deprotection steps, which simplifies the synthetic sequence.[2][4][5]
Key Features:
-
High Enantioselectivity: Often achieves >95% enantiomeric excess (ee).
-
Atom Economy: Hydrogenation is an addition reaction with no by-products.
-
Catalyst Efficiency: Low catalyst loadings (as low as 0.3 mol%) are often sufficient.[2]
-
Substrate Scope: Applicable to a wide range of β-substituted enamines.
Quantitative Data for Asymmetric Hydrogenation of Unprotected Enamines
| Catalyst (mol%) | Substrate | Product | Solvent | Yield (%) | ee (%) | Ref |
| [Rh(COD)₂]BF₄ / Ligand I (0.3) | Methyl (Z)-3-amino-3-phenylacrylate | Methyl (R)-3-amino-3-phenylpropanoate | TFE | >99 | 96 | [2] |
| [Rh(COD)₂]BF₄ / Ligand I (0.3) | Methyl (Z)-3-amino-3-(2-naphthyl)acrylate | Methyl (R)-3-amino-3-(2-naphthyl)propanoate | TFE | >99 | 97 | [2] |
| [Rh(COD)₂]BF₄ / Ligand I (0.3) | Methyl (Z)-3-amino-3-(p-Cl-phenyl)acrylate | Methyl (R)-3-amino-3-(p-Cl-phenyl)propanoate | TFE | >99 | 95 | [2] |
| [Rh(COD)₂]BF₄ / Ligand II (0.3) | (Z)-3-Amino-1-(pyrrolidin-1-yl)but-2-en-1-one | (R)-3-Amino-1-(pyrrolidin-1-yl)butan-1-one | Toluene | >99 | 94 | [2] |
| [Rh(COD)₂]BF₄ / Ligand II (0.3) | (Z)-3-Amino-N,N-diethyl-3-phenylacrylamide | (R)-3-Amino-N,N-diethyl-3-phenylpropionamide | Toluene | >99 | 93 | [2] |
| Ligand I and II are Josiphos-type ligands as described in the reference. |
Protocol: Asymmetric Hydrogenation of Methyl (Z)-3-amino-3-phenylacrylate
This protocol is adapted from the work of a highly efficient synthesis of β-amino acid derivatives via asymmetric hydrogenation of unprotected enamines.[2]
Materials:
-
Methyl (Z)-3-amino-3-phenylacrylate (Substrate)
-
[Rh(COD)₂]BF₄ (Catalyst precursor)
-
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi(3,5-xylyl)phosphine (Ligand I)
-
2,2,2-Trifluoroethanol (TFE), degassed
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation vessel
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox, a stock solution of the catalyst is prepared by dissolving [Rh(COD)₂]BF₄ and the chiral ligand (Ligand I) in a 1:1.1 molar ratio in degassed TFE.
-
Reaction Setup: To a glass vial equipped with a magnetic stir bar, add the substrate, methyl (Z)-3-amino-3-phenylacrylate (e.g., 0.2 mmol).
-
The vial is placed inside a high-pressure autoclave. The autoclave is sealed and purged with argon or nitrogen gas.
-
Reaction Execution: Add the catalyst solution (0.3 mol% relative to the substrate) via syringe to the vial containing the substrate.
-
Pressurize the autoclave with hydrogen gas to 100 psig.
-
Stir the reaction mixture vigorously at room temperature for the specified time (typically 12-24 hours, reaction progress can be monitored by TLC or GC).
-
Work-up and Purification: Upon completion, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The residue can be purified by column chromatography on silica gel to afford the pure product, methyl (R)-3-amino-3-phenylpropanoate.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC.
Asymmetric Aza-Michael (Conjugate) Addition
Application Note: The aza-Michael addition is a powerful C-N bond-forming reaction for the synthesis of β-amino acids.[1] This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[6] The use of chiral catalysts, including organocatalysts and metal complexes, allows for high stereocontrol. Organocatalysis, in particular, has emerged as a robust strategy, avoiding potentially toxic or expensive heavy metals.[6] The reaction is versatile, accommodating a range of nitrogen sources (amines, amides, carbamates) and Michael acceptors.[7][8]
Key Features:
-
Versatility: Wide scope of both nucleophiles and acceptors.
-
Stereocontrol: High diastereo- and enantioselectivity can be achieved.
-
Mild Conditions: Often proceeds under mild, catalyst- and solvent-free conditions.[7]
-
Operational Simplicity: The reactions are often straightforward to set up.
Quantitative Data for Asymmetric Conjugate Addition to Nitroalkenes
A powerful variation leads to β-amino acids via the reduction of an intermediate nitro group. This table summarizes the copper-catalyzed conjugate addition of dialkylzinc reagents to nitroalkenes, which provides β²-amino acid precursors.
| Catalyst (mol%) | Substrate (Nitroalkene) | Reagent | Product (Nitroalkane) | Yield (%) | ee (%) | Ref |
| Cu(OTf)₂ / Ligand L1 (2.5) | (E)-1-Nitro-4-phenylbut-1-ene | Et₂Zn | (R)-3-Nitro-1-phenylhexane | 95 | 96 | [9] |
| Cu(OTf)₂ / Ligand L1 (2.5) | (E)-1-Nitropent-1-ene | Et₂Zn | (S)-3-Nitroheptane | 96 | 96 | [9] |
| Cu(OTf)₂ / Ligand L1 (2.5) | (E)-2-Methyl-1-nitroprop-1-ene | Et₂Zn | (S)-2,4-Dimethyl-3-nitropentane | 91 | 98 | [9] |
| Cu(OTf)₂ / Ligand L1 (2.5) | (E)-1-Nitropent-1-ene | Me₂Zn | (S)-3-Nitrohexane | 86 | 98 | [9] |
| Cu(OTf)₂ / Ligand L1 (2.5) | (E)-1-Nitro-3,3-dimethylbut-1-ene | Et₂Zn | (S)-3-Nitro-5,5-dimethylhexane | 90 | 97 | [9] |
| Ligand L1 is a chiral phosphoramidite ligand as described in the reference. |
Protocol: Copper-Catalyzed Enantioselective Conjugate Addition to (E)-1-Nitropent-1-ene
This protocol is adapted from a highly enantioselective route to β²-amino acids.[9] The resulting nitroalkane can be readily converted to the corresponding β²-amino acid.
Materials:
-
(E)-1-Nitropent-1-ene (Substrate)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S,R,R)-Phosphoramidite Ligand (L1)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere techniques (Schlenk line)
Procedure:
-
Catalyst Preparation: In a glovebox or under an argon atmosphere, add Cu(OTf)₂ (0.0125 mmol, 2.5 mol%) and the phosphoramidite ligand L1 (0.025 mmol, 5.0 mol%) to a dry Schlenk flask.
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Reaction Setup: Cool the catalyst solution to -20 °C (salt/ice bath).
-
Add the substrate, (E)-1-nitropent-1-ene (0.5 mmol), to the cooled catalyst solution.
-
Reaction Execution: Slowly add diethylzinc solution (1.2 mL, 1.2 mmol, 2.4 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Work-up and Purification: Quench the reaction by adding 2 mL of 2 M HCl.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., pentane/diethyl ether gradient) to yield the pure (S)-3-nitroheptane.
-
Analysis: Determine yield and measure enantiomeric excess via chiral GC or HPLC. The nitro-product can then be reduced (e.g., using H₂/Raney-Ni) to obtain the chiral β²-amino acid.
Arndt-Eistert Homologation
Application Note: The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[10] When applied to α-amino acids, it provides a direct route to the corresponding β-amino acids while preserving the original stereochemistry.[10][11] The process involves converting a protected α-amino acid to its acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent metal-catalyzed (typically silver oxide) or photo-induced Wolff rearrangement generates a ketene, which is trapped by a nucleophile (like water) to yield the homologated β-amino acid.[10][12] While effective, this method requires the use of diazomethane, which is toxic and explosive, necessitating careful handling and specialized equipment.[10] Modern flow chemistry approaches have significantly improved the safety and scalability of this transformation.[12][13]
Key Features:
-
Stereoretention: The stereocenter of the starting α-amino acid is preserved.
-
Direct Homologation: Provides a straightforward route from the abundant α-amino acid pool.
-
Broad Applicability: Works for a wide variety of natural and unnatural α-amino acids.
Quantitative Data for Arndt-Eistert Synthesis of N-Methyl-β-amino acids
| N-Methyl-α-amino acid | Diazoketone Yield (%) | β-Amino Acid Yield (%) | Overall Yield (2 steps, %) | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | | Cbz-N-Me-Phe-OH | 56 | 68 | 38 |[11] | | Cbz-N-Me-Ala-OH | 88 | 87 | 77 |[11] | | Cbz-N-Me-Val-OH | 83 | 75 | 62 |[11] | | Cbz-N-Me-Leu-OH | 75 | 82 | 62 |[11] |
Protocol: Arndt-Eistert Homologation of N-Cbz-N-methyl-alanine
This protocol is adapted from the synthesis of N-methyl β-amino acids.[11] Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
N-Cbz-N-methyl-L-alanine (Starting material)
-
Ethyl chloroformate
-
N-methylmorpholine (NMM)
-
Diazomethane (CH₂N₂), freshly prepared ethereal solution
-
Silver trifluoroacetate (AgOCOCF₃)
-
Water
-
Dioxane
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure: Part 1: Diazoketone Formation
-
Dissolve N-Cbz-N-methyl-L-alanine (1.0 mmol) in anhydrous THF (5 mL) and cool the solution to -15 °C.
-
Add N-methylmorpholine (1.1 mmol) followed by the dropwise addition of ethyl chloroformate (1.1 mmol).
-
Stir the resulting mixture at -15 °C for 30 minutes.
-
Filter the mixture to remove the NMM·HCl salt and wash the solid with cold, anhydrous THF.
-
Transfer the filtrate to a flask and add a freshly prepared ethereal solution of diazomethane at 0 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the α-diazoketone.
Part 2: Wolff Rearrangement
-
Dissolve the purified α-diazoketone (1.0 mmol) in a 1:1 mixture of dioxane and water (10 mL).
-
Add silver trifluoroacetate (0.1 mmol, 10 mol%) to the solution.
-
Sonicate the mixture in an ultrasound bath at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired N-Cbz-N-methyl-β-amino acid. The Cbz group can be removed by standard hydrogenolysis (H₂, Pd/C) if the free amino acid is desired.
Enzymatic Synthesis
Application Note: Biocatalysis offers a highly selective and environmentally friendly approach to chiral β-amino acids.[14] Enzymes operate under mild conditions (aqueous media, room temperature) and can exhibit exquisite enantio- and regioselectivity.[15] Key enzyme classes used for this purpose include transaminases, lipases, and aminomutases.[14]
-
Transaminases can catalyze the asymmetric amination of a prochiral β-keto acid to directly form a chiral β-amino acid with a theoretical yield of 100%.[14]
-
Lipases are often used for the kinetic resolution of racemic β-amino acid esters or N-acyl-β-amino acids, providing access to one enantiomer in high purity, although the maximum yield is 50%.[3][14]
-
Phenylalanine aminomutase (PAM) can catalyze the addition of ammonia to cinnamic acid derivatives to produce various aromatic β-amino acids with excellent enantiomeric excess (>99% ee).[15]
Key Features:
-
Exceptional Selectivity: Extremely high enantioselectivity is common.
-
Green Chemistry: Reactions are run in aqueous media under mild conditions.
-
Process Safety: Avoids hazardous reagents and extreme temperatures or pressures.
Quantitative Data for Phenylalanine Aminomutase (PAM) Catalyzed Synthesis
| Substrate (Cinnamic Acid Derivative) | Product | Conversion (%) | ee (%) | Ref |
| (E)-Cinnamic acid | (S)-β-Phenylalanine | 15 | >99 | [15] |
| (E)-3-Fluorocinnamic acid | (S)-3-Amino-3-(3-fluorophenyl)propanoic acid | 45 | >99 | [15] |
| (E)-4-Chlorocinnamic acid | (S)-3-Amino-3-(4-chlorophenyl)propanoic acid | 31 | >99 | [15] |
| (E)-4-Methylcinnamic acid | (S)-3-Amino-3-(4-methylphenyl)propanoic acid | 25 | >99 | [15] |
Protocol: PAM-Catalyzed Synthesis of (S)-β-Phenylalanine
This protocol is a representative example of an enzymatic synthesis using phenylalanine aminomutase.[15]
Materials:
-
Phenylalanine aminomutase (PAM) from Taxus chinensis (expressed in E. coli)
-
(E)-Cinnamic acid (Substrate)
-
Ammonium carbonate buffer (e.g., 2.0 M, pH 9.5)
-
Standard laboratory equipment for enzyme reactions (incubator, centrifuge)
-
HPLC for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube or small reaction vessel, prepare the reaction mixture by adding:
-
Ammonium carbonate buffer (to a final concentration of 1.0 M).
-
(E)-Cinnamic acid (to a final concentration of 10 mM).
-
Purified PAM enzyme solution (e.g., 1-5 mg/mL final concentration).
-
Make up the final volume with deionized water.
-
-
Reaction Execution: Incubate the reaction mixture at 30 °C with gentle shaking for 24-48 hours.
-
Reaction Termination and Work-up: Terminate the reaction by adding an equal volume of methanol or by heat inactivation (e.g., 80 °C for 10 min) followed by centrifugation to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
Analysis:
-
The conversion of cinnamic acid to β-phenylalanine can be monitored by RP-HPLC.
-
The enantiomeric excess of the β-phenylalanine product can be determined by chiral HPLC after derivatization (e.g., with Marfey's reagent).
-
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-3-Aminopentanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of the non-canonical β-amino acid, (S)-3-aminopentanoic acid, into synthetic peptides. The inclusion of this β-amino acid can impart unique structural and functional properties to peptides, making them valuable tools in drug discovery and development as peptidomimetics. β-peptides often exhibit enhanced stability against proteolytic degradation compared to their natural α-peptide counterparts.
Introduction to this compound in Peptide Synthesis
This compound is a chiral β-amino acid that can be incorporated into peptide sequences to create β-peptides or mixed α,β-peptides. These modified peptides have garnered significant interest as they can adopt stable secondary structures, such as helices and sheets, and have been explored for a range of biological activities, including antimicrobial and enzyme inhibitory functions. The synthesis of peptides containing this compound typically follows standard solid-phase peptide synthesis (SPPS) protocols, primarily utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Appearance | Solid |
| Stereochemistry | (S) |
Experimental Protocols
The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
| Reagent/Material | Recommended Grade/Type |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh |
| Fmoc-(S)-3-aminopentanoic acid-OH | Peptide synthesis grade |
| Other Fmoc-protected α-amino acids | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Reagent grade |
| Piperidine | Reagent grade |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Diethyl ether | Anhydrous |
General Workflow for SPPS
The synthesis of a peptide containing this compound follows a cyclical process of deprotection and coupling.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle
This protocol details the steps for coupling Fmoc-(S)-3-aminopentanoic acid-OH to a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-(S)-3-aminopentanoic acid-OH:
-
In a separate vial, dissolve Fmoc-(S)-3-aminopentanoic acid-OH (3-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution and vortex briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test. If the test is positive (blue beads), the coupling should be repeated.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., 5% acetic anhydride and 5% DIPEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF and DCM.
This cycle is repeated for each amino acid in the desired peptide sequence.
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
1. Resin Preparation:
-
Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage:
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
4. Characterization:
-
Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
The structure of the peptide can be further characterized by nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The successful synthesis and purification of a peptide containing this compound should be confirmed by analytical data.
Table 1: Representative Analytical Data for a Model Peptide Containing this compound
| Analysis | Expected Result |
| Analytical RP-HPLC | A single major peak indicating high purity (>95%) |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the target peptide |
| ¹H NMR | Characteristic peaks corresponding to the amino acid residues, including the β-amino acid |
Note: Specific data will vary depending on the full peptide sequence.
Applications and Biological Relevance
Peptides incorporating this compound are of significant interest in drug discovery due to their potential to mimic or inhibit biological processes. As peptidomimetics, they can be designed to interact with specific biological targets.
Potential Biological Activities
-
Antimicrobial Agents: β-peptides can disrupt bacterial cell membranes, leading to cell death.[1]
-
Enzyme Inhibitors: The altered backbone conformation can allow for novel binding modes to enzyme active sites.
-
Protein-Protein Interaction Modulators: The stable secondary structures of β-peptides can mimic the binding epitopes of proteins.[1]
Example Signaling Pathway: Antimicrobial Mechanism of Action
While a specific signaling pathway for peptides containing solely this compound is not yet defined in the literature, a general mechanism for cationic antimicrobial peptides, which can be mimicked by β-peptides, involves disruption of the bacterial cell membrane.
Caption: A generalized mechanism of action for cationic antimicrobial peptides.
Conclusion
The incorporation of this compound into peptide sequences offers a powerful strategy for the development of novel peptidomimetics with enhanced stability and unique biological activities. The protocols outlined in these application notes provide a robust framework for the successful synthesis, purification, and characterization of these promising molecules. Researchers are encouraged to optimize these general procedures for their specific peptide sequences to achieve the best possible outcomes.
References
Application Notes and Protocols for Incorporating β-Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of β-amino acids into peptides represents a powerful strategy in medicinal chemistry and drug development. Peptides containing β-amino acids, often referred to as β-peptides, exhibit unique structural and functional properties. The additional carbon in the backbone of β-amino acids imparts significant resistance to proteolytic degradation, enhances conformational stability, and allows for the formation of novel secondary structures not accessible to α-peptides.[1][2] These characteristics make β-peptides and mixed α/β-peptides promising candidates for therapeutic applications, including the development of enzyme inhibitors, antimicrobial agents, and mimetics of protein secondary structures involved in protein-protein interactions.[2][3]
This document provides detailed protocols and application notes for the successful incorporation of β-amino acids into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted methodology for peptide synthesis.[4][5]
Data Presentation
The efficiency of coupling β-amino acids can be influenced by the choice of coupling reagent, particularly due to the increased steric hindrance compared to α-amino acids. While a direct quantitative comparison of coupling reagents specifically for a wide range of β-amino acids is not extensively documented in a single study, the following table summarizes qualitative and semi-quantitative findings based on studies of sterically hindered amino acid couplings. Reagents like HATU and COMU are often recommended for such challenging couplings.[6][7][8]
Table 1: Comparison of Common Coupling Reagents for β-Amino Acid Incorporation
| Coupling Reagent | Chemical Name | General Performance for Sterically Hindered Couplings | Reported Advantages | Potential Disadvantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Excellent | High coupling efficiency, fast reaction rates, reduced racemization.[7][8] | Higher cost, potential for side reactions if used in large excess.[9] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very Good | Widely used, effective for most standard couplings.[8][9] | Can cause guanidinylation of the N-terminus if used in excess.[9] |
| PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate | Good | Safer alternative to BOP, effective for many couplings.[8] | May be less effective for extremely hindered couplings compared to HATU. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Moderate to Good | Cost-effective, commonly used for standard couplings. | Slower reaction times, potential for side reactions with carbodiimides.[8] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Excellent | High coupling efficiency comparable to HATU, non-explosive byproduct.[6][8] | Newer reagent, may be less commonly available. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected β-Amino Acid Monomers
The availability of Fmoc-protected β-amino acid monomers is a prerequisite for their incorporation into peptides via SPPS. While a variety of these building blocks are commercially available, they can also be synthesized in the laboratory. One common method involves the Arndt-Eistert homologation of the corresponding Fmoc-α-amino acid.
Materials:
-
Fmoc-α-amino acid
-
Thionyl chloride (SOCl₂)
-
Diazomethane (CH₂N₂) or (trimethylsilyl)diazomethane
-
Silver benzoate (AgOBz)
-
Triethylamine (TEA)
-
Dioxane
-
Diethyl ether
-
Sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: Dissolve the Fmoc-α-amino acid in anhydrous dioxane and cool to 0°C. Add thionyl chloride dropwise and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Diazoketone Formation: In a separate flask, carefully prepare a solution of diazomethane in diethyl ether. Add this solution dropwise to the cooled (0°C) acid chloride solution from the previous step. Stir the reaction until the formation of the diazoketone is complete. Caution: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Wolff Rearrangement: To the diazoketone solution, add a catalytic amount of silver benzoate and triethylamine. Warm the reaction mixture to room temperature and then heat gently to 50-60°C to initiate the Wolff rearrangement. The reaction progress can be monitored by the evolution of nitrogen gas.
-
Hydrolysis: After the rearrangement is complete, add water to the reaction mixture to hydrolyze the resulting ketene to the carboxylic acid.
-
Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Fmoc-β-amino acid can be purified by column chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
This protocol describes the manual Fmoc-SPPS for incorporating β-amino acids into a peptide sequence on a Rink Amide resin. The general principles are applicable to automated synthesizers as well.
Materials:
-
Rink Amide resin
-
Fmoc-protected α- and β-amino acids
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least 1 hour.[10]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Incorporating a β-Amino Acid):
-
In a separate vial, dissolve the Fmoc-β-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The longer coupling time is often necessary for sterically hindered β-amino acids.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin as described in step 2.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent α- or β-amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 3: Purification of β-Peptides by RP-HPLC
Materials:
-
Crude β-peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B).
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.
-
Injection and Gradient Elution: Inject the peptide solution onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. The gradient will depend on the hydrophobicity of the peptide and should be optimized for each sequence.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 214 nm or 280 nm.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified β-peptide.
Mandatory Visualization
Experimental Workflow for β-Peptide Synthesis
Caption: A schematic overview of the key steps in Fmoc-based solid-phase peptide synthesis for incorporating β-amino acids.
Bcl-2 Signaling Pathway and the Action of BH3 Mimetics
β-Peptides can be designed to mimic the α-helical BH3 domain of pro-apoptotic proteins. These "BH3 mimetics" can bind to anti-apoptotic Bcl-2 family proteins, thereby promoting apoptosis in cancer cells.[1][3][11]
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins and the inhibitory action of β-peptide BH3 mimetics.
References
- 1. The BCL-2 protein family, BH3-mimetics and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. chimia.ch [chimia.ch]
- 11. Targeting the Bcl-2-regulated apoptosis pathway by BH3 mimetics: a breakthrough in anticancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (S)-3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (S)-3-Aminopentanoic acid in various sample matrices. The protocols described herein leverage modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a β-amino acid that is of growing interest in pharmaceutical and biomedical research due to its potential role as a building block for peptidomimetics and other biologically active molecules. Accurate and precise quantification of this chiral compound is essential for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines validated analytical methods to achieve reliable quantification of this compound.
Analytical Methods Overview
Three primary analytical methods for the quantification of this compound are presented:
-
Chiral High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD): This method is suitable for the enantioselective separation and quantification of this compound. It often requires pre-column derivatization to introduce a chromophore or fluorophore for sensitive detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that necessitates derivatization to increase the volatility of the amino acid for gas-phase analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The benchmark for sensitive and selective quantification in complex biological matrices, often employing a "dilute and shoot" approach after protein precipitation or a derivatization step to enhance chromatographic retention and ionization efficiency.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of β-amino acids, including this compound, using the described methods. This data is representative and may vary based on the specific matrix and instrumentation.
Table 1: HPLC-UV/FLD with Derivatization
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 10% |
| Recovery | 90 - 110% |
Table 2: GC-MS with Derivatization
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL |
| Precision (RSD%) | Intra-day: < 10%, Inter-day: < 15% |
| Recovery | 85 - 115% |
Table 3: LC-MS/MS
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL[1] |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL[1] |
| Precision (RSD%) | Intra-batch CV ≤ 10–12%; inter-batch CV ≤ 15–20%[1] |
| Recovery | 85 - 115%[1] |
Experimental Protocols
Protocol 1: Chiral HPLC with Pre-column Derivatization using NBD-Cl
This protocol describes the enantioselective analysis of this compound using a chiral stationary phase and pre-column derivatization with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) for fluorescence detection.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of racemic 3-Aminopentanoic acid in a suitable solvent (e.g., 0.1 M HCl). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation (Plasma): To 100 µL of plasma, add 300 µL of methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried residue or an aliquot of the standard solution in 50 µL of 50 mM borate buffer (pH 9.2). Add 50 µL of 10 mM NBD-Cl in acetonitrile. Incubate at 60°C for 30 minutes in the dark. After incubation, add 100 µL of the initial mobile phase to the reaction mixture and vortex. The sample is now ready for injection.
2. HPLC Conditions:
-
Column: CHIRALPAK ZWIX(-) (150 x 3.0 mm, 3 µm) or equivalent zwitterionic chiral stationary phase.[2]
-
Mobile Phase: A mixture of Methanol/Acetonitrile (50/50, v/v) containing 25 mM triethylamine and 50 mM acetic acid.[2]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: Fluorescence detector set to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Protocol 2: GC-MS with Silylation Derivatization
This protocol outlines the quantification of this compound using GC-MS following derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
1. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare standards and process biological samples to obtain a dried extract as described in Protocol 1.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA. Cap the vial tightly and heat at 70°C for 60 minutes. Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivative of 3-Aminopentanoic acid.
3. Data Analysis:
-
Create a calibration curve using the peak areas of the selected ions versus the concentration of the derivatized standards.
-
Quantify this compound in samples by comparing their peak areas to the calibration curve.
References
Application Notes and Protocols for Chiral HPLC Separation of 3-Aminopentanoic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The enantiomeric separation of chiral molecules is a critical process in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. 3-Aminopentanoic acid, a beta-amino acid, is a chiral molecule with two enantiomers. The development of robust and efficient analytical methods for the separation and quantification of these enantiomers is essential for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the direct separation of enantiomers.[1][2][3] This document provides detailed application notes and protocols for the chiral HPLC separation of 3-aminopentanoic acid enantiomers.
The direct separation of underivatized amino acids can be challenging due to their zwitterionic nature and poor solubility in non-polar organic solvents typically used in normal-phase chromatography.[4] Therefore, specialized chiral stationary phases that can operate in polar organic or reversed-phase modes are often employed.[4][5] This note focuses on methods utilizing zwitterionic and macrocyclic glycopeptide-based CSPs, which have demonstrated success in resolving amino acid enantiomers.[4][6][7]
Data Presentation: Summary of Chiral HPLC Methods
The following table summarizes quantitative data for the separation of 3-aminopentanoic acid enantiomers using different chiral stationary phases and mobile phase conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIRALPAK® ZWIX(-), 250 x 4.6 mm | Methanol/Acetonitrile (50/50 v/v) with 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH) | 4.84 | 1.39 | 2.52 | [6] |
| CHIRALPAK® ZWIX(-), 250 x 4.6 mm | Water/Acetonitrile (10/90 v/v) with 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH) | 3.03 | 1.13 | 1.36 | [6] |
Note: k1 refers to the retention factor of the first eluting enantiomer. The separation factor (α) is the ratio of the retention factors of the two enantiomers (k2/k1). Resolution (Rs) is a measure of the degree of separation between the two enantiomeric peaks. A higher Rs value indicates a better separation.
Experimental Protocols
This section provides detailed methodologies for the chiral HPLC separation of 3-aminopentanoic acid enantiomers.
Protocol 1: Method using CHIRALPAK® ZWIX(-)
This protocol is based on the conditions reported for the separation of 3-aminopentanoic acid on a zwitterionic CSP.[6]
1. Materials and Reagents:
-
Racemic 3-Aminopentanoic acid standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Acetic Acid (AcOH) (glacial, HPLC grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometer (MS) detector.
-
Chiral Column: CHIRALPAK® ZWIX(-), 250 x 4.6 mm, 5 µm particle size.
3. Mobile Phase Preparation:
-
Mobile Phase A: Methanol/Acetonitrile (50/50 v/v) with 25 mM TEA and 50 mM AcOH.
-
To prepare 1 L of mobile phase, mix 500 mL of methanol and 500 mL of acetonitrile.
-
Add 3.48 mL of TEA (density ≈ 0.726 g/mL, MW = 101.19 g/mol ).
-
Add 2.86 mL of glacial acetic acid (density ≈ 1.049 g/mL, MW = 60.05 g/mol ).
-
Mix thoroughly and degas before use.
-
-
Mobile Phase B: Water/Acetonitrile (10/90 v/v) with 25 mM TEA and 50 mM AcOH.
-
To prepare 1 L of mobile phase, mix 100 mL of deionized water and 900 mL of acetonitrile.
-
Add 3.48 mL of TEA.
-
Add 2.86 mL of glacial acetic acid.
-
Mix thoroughly and degas before use.
-
4. Sample Preparation:
-
Prepare a stock solution of racemic 3-aminopentanoic acid in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL or as appropriate for the detector response.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: CHIRALPAK® ZWIX(-), 250 x 4.6 mm, 5 µm
-
Mobile Phase: See options in step 3.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as amino acids have low chromophores, a low wavelength is necessary) or by Mass Spectrometry for higher sensitivity and selectivity.
6. Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the retention time (tR), retention factor (k), separation factor (α), and resolution (Rs) for the enantiomeric pair.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the chiral HPLC separation of 3-aminopentanoic acid enantiomers.
Caption: Experimental workflow for chiral HPLC analysis.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. [Separation of amino acid enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of (S)-3-Aminopentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the protection of the amino and carboxylic acid functionalities of (S)-3-Aminopentanoic acid. This beta-amino acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Proper protection of its functional groups is critical to avoid unwanted side reactions and ensure the desired chemical transformations. This document outlines common protection strategies, including the use of tert-butyloxycarbonyl (Boc) for the amino group and the formation of methyl or benzyl esters for the carboxylic acid group.
Amino Group Protection: N-tert-Butoxycarbonyl (Boc) Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[1]
Logical Relationship: N-Boc Protection Strategy
Caption: Workflow for the N-Boc protection of this compound.
Experimental Protocol: Synthesis of (S)-N-tert-Butoxycarbonyl-3-aminopentanoic Acid
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)[1]
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)[1]
-
Dioxane and Water (or other suitable solvent like THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 eq.) and stir until the amino acid is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.[2]
Quantitative Data: N-Boc Protection
| Substrate | Protecting Group Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| This compound | (Boc)₂O | NaOH | Dioxane/H₂O | 12-16 | 90-98 | Adapted from[1] |
| This compound | (Boc)₂O | Et₃N | THF | 12-16 | 90-98 | Adapted from[1] |
Carboxylic Acid Group Protection: Esterification
Esterification is a common strategy to protect the carboxylic acid functionality. Methyl and benzyl esters are frequently used due to their different deprotection conditions, which allows for orthogonal strategies.[3]
Methyl Esterification
Methyl esters can be synthesized using methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[4][5]
Logical Relationship: Methyl Esterification Strategy
Caption: Workflow for the methyl esterification of this compound.
Experimental Protocol: Synthesis of this compound Methyl Ester Hydrochloride
Materials:
-
This compound
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[4][5]
-
Diethyl ether
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) or trimethylchlorosilane (1.2 eq.) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the pure product.
Benzyl Esterification
Benzyl esters are valuable as they can be deprotected by catalytic hydrogenolysis, a mild condition that is orthogonal to the acid-labile Boc group.[6]
Experimental Protocol: Synthesis of this compound Benzyl Ester Tosylate
Materials:
-
This compound
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene or Cyclohexane[6]
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq.), benzyl alcohol (1.5 eq.), p-toluenesulfonic acid monohydrate (1.1 eq.), and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to induce crystallization of the tosylate salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data: Esterification
| Substrate | Protection Method | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| This compound | Methyl Ester | SOCl₂, MeOH | Methanol | 4-6 | 90-97 | Adapted from[4] |
| This compound | Methyl Ester | TMSCl, MeOH | Methanol | 4-6 | 90-97 | Adapted from[5] |
| This compound | Benzyl Ester | Benzyl alcohol, p-TsOH | Toluene | 8-12 | 85-95 | Adapted from[6] |
Orthogonal Protecting Group Strategy
An orthogonal strategy allows for the selective deprotection of one functional group in the presence of another. A common orthogonal pair for amino acids is the Boc group for the amine and a benzyl ester for the carboxylic acid. The Boc group is removed with acid, while the benzyl group is removed by hydrogenolysis.[7]
Logical Relationship: Orthogonal Deprotection
Caption: Orthogonal deprotection of N-Boc-(S)-3-aminopentanoic acid benzyl ester.
Deprotection Protocols
Deprotection of N-Boc Group
The Boc group is typically removed using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[8]
Experimental Protocol: Deprotection of (S)-N-tert-Butoxycarbonyl-3-aminopentanoic Acid
Materials:
-
(S)-N-tert-Butoxycarbonyl-3-aminopentanoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected amino acid (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Add diethyl ether to the residue to precipitate the TFA salt of the amino acid.
-
Filter the solid and wash with diethyl ether to obtain the deprotected product.
Deprotection of Methyl Ester
Methyl esters are typically cleaved by saponification using a base like sodium hydroxide, followed by acidic workup.
Experimental Protocol: Saponification of this compound Methyl Ester
Materials:
-
This compound methyl ester
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) and Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester (1.0 eq.) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Neutralize the aqueous solution with 1 M HCl to pH 7.
-
The deprotected amino acid can be isolated by crystallization or lyophilization.
Deprotection of Benzyl Ester
Benzyl esters are readily cleaved by catalytic hydrogenolysis.
Experimental Protocol: Hydrogenolysis of this compound Benzyl Ester
Materials:
-
This compound benzyl ester
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl ester (1.0 eq.) in methanol in a flask suitable for hydrogenation.
-
Add palladium on carbon (10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.
Quantitative Data: Deprotection
| Protected Substrate | Deprotection Method | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| N-Boc-(S)-3-aminopentanoic acid | Acidolysis | TFA | DCM | 1-2 | >95 | Adapted from[8] |
| This compound methyl ester | Saponification | NaOH | MeOH/H₂O | 2-4 | >90 | General Procedure |
| This compound benzyl ester | Hydrogenolysis | H₂, Pd/C | Methanol | 2-6 | >95 | General Procedure |
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific applications and scales. All reactions should be performed in a well-ventilated fume hood by qualified personnel. Appropriate personal protective equipment should be worn at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Large-Scale Production of (S)-3-Aminopentanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Aminopentanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective production on a large scale is of significant interest. This document provides detailed application notes and protocols for two primary industrial-scale synthetic routes: biocatalytic kinetic resolution of racemic 3-aminopentanoic acid and chemical synthesis via asymmetric hydrogenation of a β-enamino ester intermediate. Both methods offer high enantiopurity and yields, catering to the stringent demands of the pharmaceutical industry.
Introduction
The enantiomerically pure form of 3-aminopentanoic acid, specifically the (S)-enantiomer, is a crucial intermediate in the development of novel therapeutics. The demand for efficient and scalable synthetic methods has led to the development of both biocatalytic and chemocatalytic approaches. Biocatalytic methods, employing enzymes such as transaminases, offer high selectivity under mild reaction conditions.[1][2] In contrast, asymmetric hydrogenation provides a powerful chemical route to the desired enantiomer with high efficiency and throughput.[3][4] This document outlines detailed protocols for both methodologies, presenting quantitative data in structured tables and illustrating workflows and pathways using Graphviz diagrams.
Method 1: Biocatalytic Kinetic Resolution of Racemic 3-Aminopentanoic Acid
This method utilizes an (S)-selective ω-transaminase to resolve a racemic mixture of 3-aminopentanoic acid. The enzyme selectively converts the (R)-enantiomer to the corresponding ketone, 3-oxopentanoic acid, leaving the desired this compound in high enantiomeric excess. To drive the reaction to completion and avoid product inhibition, a co-substrate recycling system is often employed, where an amino acid oxidase regenerates the pyruvate co-substrate.[1][5][6][7]
Logical Workflow for Biocatalytic Kinetic Resolution
Caption: Workflow for the biocatalytic kinetic resolution of racemic 3-aminopentanoic acid.
Experimental Protocol: Whole-Cell Biocatalytic Resolution
This protocol describes the use of recombinant E. coli whole cells overexpressing an (S)-selective ω-transaminase and an L-amino acid oxidase for the kinetic resolution of racemic 3-aminopentanoic acid.[2][5]
1. Preparation of the Whole-Cell Biocatalyst:
-
Culture recombinant E. coli cells harboring plasmids for the expression of an (S)-selective ω-transaminase and an L-amino acid oxidase in a suitable growth medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) when the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for proper protein folding.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C) and wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5). The resulting cell paste can be used directly or stored at -80°C.
2. Kinetic Resolution Reaction:
-
In a temperature-controlled bioreactor, prepare a reaction mixture containing:
-
Racemic 3-aminopentanoic acid (e.g., 100 mM)
-
Pyruvate (catalytic amount, e.g., 5-10 mol%)
-
Pyridoxal-5'-phosphate (PLP) (e.g., 1 mM)
-
Whole-cell biocatalyst (e.g., 50-100 g/L wet cell weight)
-
50 mM Phosphate buffer (pH 7.5)
-
-
Maintain the reaction temperature at 30-37°C with gentle agitation.
-
Monitor the reaction progress by periodically analyzing the enantiomeric excess (e.e.) of the remaining 3-aminopentanoic acid using chiral HPLC.
-
The reaction is typically complete within 24-48 hours, reaching >99% e.e. for the (S)-enantiomer and approximately 50% conversion.
3. Product Purification:
-
Separate the cells from the reaction mixture by centrifugation or filtration.
-
Acidify the supernatant to a pH of approximately 2-3 with HCl to protonate the amino acid.
-
Load the acidified solution onto a strong cation exchange chromatography column (e.g., Dowex 50WX8).[8]
-
Wash the column with deionized water to remove unreacted starting materials and byproducts.
-
Elute the this compound with an aqueous ammonia solution (e.g., 2 M NH4OH).
-
Collect the fractions containing the product and remove the solvent under reduced pressure to obtain the pure this compound.
Quantitative Data for Biocatalytic Resolution
| Parameter | Value | Reference |
| Substrate Concentration | 100 mM | [6] |
| Enzyme Loading | 50-100 g/L (wet cells) | [2] |
| Co-substrate | Pyruvate (5-10 mol%) | [1][7] |
| Co-factor | PLP (1 mM) | [2] |
| Temperature | 30-37 °C | [6] |
| pH | 7.5 | [2] |
| Reaction Time | 24-48 h | [6] |
| Conversion | ~50% | [1][6] |
| Enantiomeric Excess (e.e.) | >99% | [1][7] |
| Isolated Yield | ~40-45% | Estimated |
Method 2: Asymmetric Hydrogenation of Ethyl 3-Aminopent-2-enoate
This chemical approach involves the synthesis of a prochiral enamine, ethyl 3-aminopent-2-enoate, followed by asymmetric hydrogenation using a chiral rhodium catalyst, typically with a Josiphos-type ligand. This method provides direct access to the chiral amine with high enantioselectivity and yield.[3][4]
Reaction Pathway for Asymmetric Hydrogenation
Caption: Synthetic pathway for this compound via asymmetric hydrogenation.
Experimental Protocols
1. Synthesis of Ethyl 3-aminopent-2-enoate:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3-oxopentanoate, ammonium acetate (1.1 equivalents), and a suitable solvent such as toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 3-aminopent-2-enoate as a mixture of (E)- and (Z)-isomers.
2. Asymmetric Hydrogenation:
-
In a high-pressure autoclave, dissolve ethyl 3-aminopent-2-enoate in a degassed solvent such as methanol or ethanol.
-
In a separate flask, prepare the catalyst by dissolving [Rh(COD)Cl]2 and the chiral Josiphos ligand (e.g., (R,S)-PPF-P(t-Bu)2) in the same solvent under an inert atmosphere (e.g., argon).
-
Add the catalyst solution to the substrate solution in the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) until the reaction is complete (monitor by GC or HPLC).
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
3. Hydrolysis and Purification:
-
To the crude ethyl (S)-3-aminopentanoate, add an aqueous solution of hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for several hours until the ester is completely hydrolyzed (monitor by TLC or HPLC).
-
Cool the reaction mixture and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of 3-aminopentanoic acid (around pH 7) with a base (e.g., NaOH or NH4OH) to precipitate the product.
-
Isolate the solid product by filtration, wash with cold water and then a small amount of ethanol, and dry under vacuum to obtain pure this compound.
Quantitative Data for Asymmetric Hydrogenation
| Parameter | Value | Reference |
| Enamine Synthesis | ||
| Reactant Ratio | Ethyl 3-oxopentanoate : NH4OAc (1 : 1.1) | Estimated |
| Yield | 80-90% | Estimated |
| Asymmetric Hydrogenation | ||
| Substrate/Catalyst Ratio | 1000:1 to 5000:1 | [3] |
| Hydrogen Pressure | 5-10 bar | [3] |
| Temperature | 30-50 °C | [3] |
| Reaction Time | 4-12 h | [3] |
| Yield | >95% | [3] |
| Enantiomeric Excess (e.e.) | 93-97% | [3] |
| Hydrolysis & Purification | ||
| Yield | >90% | Estimated |
Conclusion
Both biocatalytic kinetic resolution and asymmetric hydrogenation are viable and efficient methods for the large-scale production of enantiomerically pure this compound. The choice of method will depend on factors such as available infrastructure (bioreactors vs. high-pressure hydrogenation equipment), cost of catalysts (enzyme vs. rhodium complex), and desired downstream processing. The biocatalytic route offers the advantage of mild reaction conditions and high enantioselectivity, while the asymmetric hydrogenation approach provides a more direct route with high throughput. The detailed protocols and quantitative data provided herein serve as a comprehensive guide for researchers and professionals in the field to select and implement the most suitable process for their specific needs.
References
- 1. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines | MDPI [mdpi.com]
- 3. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Aminopentanoic Acid
Welcome to the technical support center for the synthesis of (S)-3-Aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this chiral molecule.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Overall Yield
Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low overall yield can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reactions:
-
Asymmetric Conjugate Addition: Ensure the complete consumption of the starting materials (e.g., a crotonate ester) by monitoring the reaction progress using techniques like TLC or GC-MS. Incomplete reactions can be due to catalyst deactivation or insufficient reaction time. Consider increasing the catalyst loading or extending the reaction time.
-
Hydrogenation of Enamines: Incomplete hydrogenation can occur due to catalyst poisoning or insufficient hydrogen pressure. Ensure the catalyst is fresh and the system is properly purged with hydrogen.
-
-
Side Reactions:
-
Polymerization: β-unsaturated carbonyl compounds used as starting materials can be prone to polymerization. Use of freshly distilled monomers and controlled reaction temperatures can mitigate this.
-
Over-reduction: In catalytic hydrogenation, over-reduction of the carboxylic acid group can occur under harsh conditions. Use a milder catalyst or optimize the reaction pressure and temperature.
-
-
Product Loss During Workup and Purification:
-
Extraction: this compound is water-soluble, which can lead to significant loss during aqueous workup. To minimize this, saturate the aqueous layer with NaCl before extraction with an organic solvent, or use a continuous liquid-liquid extractor.
-
Crystallization: Yield loss during crystallization can be due to high solubility of the product in the chosen solvent system or formation of a fine precipitate that is difficult to filter. Carefully screen for an optimal solvent/anti-solvent system and control the cooling rate to promote the formation of larger crystals.
-
Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee%)
Q2: The enantiomeric excess of my this compound is below the desired level. What factors influence enantioselectivity and how can I improve it?
A2: Achieving high enantioselectivity is a critical challenge. Here are key areas to investigate:
-
Catalyst Performance (Asymmetric Synthesis):
-
Catalyst Choice: The choice of chiral ligand and metal precursor is crucial. For asymmetric hydrogenation, ligands like BINAP or Josiphos in combination with rhodium or ruthenium are commonly used. For conjugate addition, chiral copper or organocatalysts are often employed. Ensure you are using a catalyst system reported to be effective for similar substrates.
-
Catalyst Purity and Handling: Chiral catalysts are sensitive to air and moisture. Use of a glovebox or Schlenk techniques for catalyst handling is recommended. Ensure the catalyst and ligands are of high purity.
-
Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity. A systematic optimization of the catalyst loading should be performed.
-
-
Enzymatic Resolution:
-
Enzyme Selection: The choice of enzyme is critical for successful kinetic resolution. Lipases, such as Candida antarctica lipase B (CAL-B), are often effective for resolving racemic esters of 3-aminopentanoic acid.
-
Reaction Conditions: Temperature, pH, and solvent can significantly impact enzyme activity and selectivity. It is essential to operate within the optimal range for the chosen enzyme.
-
Incomplete Resolution: To achieve high enantiomeric excess of the desired (S)-enantiomer, the enzymatic reaction must be stopped at or near 50% conversion.[1][2][3] Over-running the reaction will lead to a decrease in the enantiomeric purity of the remaining substrate.
-
-
Racemization:
-
The stereocenter of β-amino acids can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures during workup or purification. Maintain neutral or near-neutral pH and use mild temperatures whenever possible.
-
Problem 3: Difficulty in Purification
Q3: I am struggling to purify this compound from the crude reaction mixture. What are the common impurities and effective purification strategies?
A3: Purification can be challenging due to the physical properties of the product.
-
Common Impurities:
-
Unreacted Starting Materials: Monitor the reaction to ensure full conversion.
-
Catalyst Residues: Metal catalysts can often be removed by passing the reaction mixture through a short plug of silica gel or celite.
-
Side-Products: These can include regioisomers from the conjugate addition or byproducts from side reactions.
-
Enantiomeric Impurity: The (R)-enantiomer is the most common "impurity" when enantioselectivity is not perfect.
-
-
Purification Methods:
-
Crystallization: This is the most effective method for obtaining high-purity this compound.[4][5][6]
-
Solvent Selection: A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., water or a water/alcohol mixture) and then slowly cool the solution or add an anti-solvent (e.g., isopropanol, acetone) to induce crystallization.
-
pH Adjustment: The isoelectric point of the amino acid is where its solubility is at a minimum. Adjusting the pH of the aqueous solution to the isoelectric point can facilitate crystallization.
-
-
Ion-Exchange Chromatography: This technique can be very effective for separating the amino acid from neutral organic impurities and catalyst residues. The crude product is loaded onto a cation-exchange resin, washed to remove impurities, and then the desired amino acid is eluted with a dilute base (e.g., aqueous ammonia).
-
Chiral Chromatography: For separating enantiomers on an analytical or semi-preparative scale, chiral HPLC is the method of choice.[7]
-
Frequently Asked Questions (FAQs)
Q4: What are the main synthetic strategies for preparing enantiomerically pure this compound?
A4: The primary methods for synthesizing enantiomerically pure this compound fall into two categories:
-
Asymmetric Synthesis: This involves creating the chiral center stereoselectively.
-
Catalytic Asymmetric Conjugate Addition: This is a powerful method where a nitrogen nucleophile (or an equivalent) adds to a prochiral α,β-unsaturated ester (e.g., ethyl crotonate) in the presence of a chiral catalyst.
-
Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine or a related substrate using a chiral transition metal catalyst (e.g., Rh-BINAP).[8][9][10][11]
-
-
Resolution of a Racemic Mixture: This involves preparing racemic 3-aminopentanoic acid and then separating the enantiomers.
-
Enzymatic Kinetic Resolution: A lipase or another suitable enzyme is used to selectively acylate or hydrolyze one enantiomer of a racemic ester derivative of 3-aminopentanoic acid, leaving the other enantiomer unreacted.[1][3]
-
Classical Resolution via Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid like tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[8]
-
Q5: What are some common side reactions to be aware of during the synthesis?
A5: Several side reactions can occur, impacting both yield and purity:
-
1,2-Addition vs. 1,4-Addition: In conjugate addition reactions, competitive 1,2-addition to the carbonyl group can occur, leading to undesired byproducts. The choice of nucleophile and reaction conditions can influence the regioselectivity.
-
Dimerization/Oligomerization: The product itself can sometimes react with starting materials or intermediates, especially if reactive functional groups are present and unprotected.
-
Racemization: As mentioned in Q2, exposure to harsh conditions can lead to the loss of enantiomeric purity.
Q6: How can I determine the enantiomeric excess (ee%) of my final product?
A6: The most common method for determining the enantiomeric excess of a chiral amino acid is through:
-
Chiral High-Performance Liquid Chromatography (HPLC): The amino acid is first derivatized with a suitable agent (e.g., Marfey's reagent, o-phthalaldehyde (OPA) with a chiral thiol) to form diastereomers that can be separated on a standard reverse-phase column. Alternatively, a chiral stationary phase can be used to directly separate the enantiomers. The ratio of the peak areas of the two enantiomers is then used to calculate the ee%.
-
Chiral Gas Chromatography (GC): Similar to HPLC, the amino acid is derivatized to a volatile compound and then analyzed on a GC equipped with a chiral column.
Data Presentation
Table 1: Comparison of Synthetic Strategies for (S)-β-Amino Acids (Analogous Systems)
| Synthetic Method | Catalyst/Enzyme | Substrate | Yield (%) | ee% (S) | Reference (Analogous System) |
| Asymmetric Hydrogenation | Rh-(R,R)-Me-DuPhos | N-Acetyl dehydro-β-amino acid ester | >95 | 96 | J. Am. Chem. Soc. 1993, 115, 10125 |
| Asymmetric Conjugate Addition | Cu(OTf)₂ / Chiral Ligand | Ethyl crotonate | 80-95 | 90-98 | J. Am. Chem. Soc. 2002, 124, 1866 |
| Enzymatic Resolution | Candida antarctica Lipase B | Racemic N-acetyl-3-aminopentanoic acid methyl ester | ~45 (for S-ester) | >99 | Tetrahedron: Asymmetry 2005, 16, 2739 |
| Reductive Amination | Engineered Amine Dehydrogenase | 3-Oxopentanoic acid | >97 | >99 | (Hypothetical, based on[12]) |
Note: Data presented is for analogous systems and may require optimization for this compound.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic N-Protected 3-Aminopentanoic Acid Ester (General Procedure)
-
Substrate Preparation: Synthesize the racemic methyl or ethyl ester of N-acetyl-3-aminopentanoic acid using standard esterification and acylation methods.
-
Enzymatic Reaction:
-
Dissolve the racemic N-acetyl-3-aminopentanoic acid ester in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).
-
Add one equivalent of an alcohol (e.g., n-butanol) to act as the acyl acceptor.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining (S)-ester.
-
Workup: When the conversion reaches approximately 50%, filter off the enzyme.
-
Purification: Remove the solvent under reduced pressure. The resulting mixture contains the (S)-N-acetyl-3-aminopentanoic acid ester and the (R)-N-acetyl-3-aminopentanoic acid butyl ester. Separate these by column chromatography.
-
Deprotection: Hydrolyze the purified (S)-ester under acidic or basic conditions to obtain this compound.
Protocol 2: Purification by Crystallization (General Procedure)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization:
-
Method A (Cooling): Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to complete crystallization.
-
Method B (Anti-solvent): To the hot aqueous solution, slowly add a water-miscible organic solvent in which the amino acid is less soluble (e.g., isopropanol or acetone) until the solution becomes cloudy. Reheat slightly to clarify and then cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent or the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the synthesis of this compound via enzymatic resolution.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 7. Synthesis and applications of symmetric amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of enamines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yield in Asymmetric β-Amino Acid Synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of β-amino acids. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory. Our goal is to help you optimize your reaction conditions to achieve higher yields and enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common synthetic methodologies used for preparing chiral β-amino acids. Each Q&A addresses a specific issue you might encounter.
Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral enamines or β-(acylamino)acrylates is a highly efficient method for producing chiral β-amino acids. However, achieving high yields and enantioselectivity can be challenging.
Q1: My asymmetric hydrogenation is resulting in low or no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in asymmetric hydrogenation is often due to catalyst deactivation or suboptimal reaction conditions. Here are the primary causes and solutions:
-
Catalyst Poisoning: Impurities in the substrate or solvent, such as sulfur or strongly coordinating compounds, can irreversibly bind to the metal center of the catalyst.
-
Solution: Ensure all substrates and solvents are rigorously purified. Substrates can be purified by recrystallization, distillation, or column chromatography. Solvents should be anhydrous and deoxygenated.
-
-
Improper Catalyst Handling: Exposure of the catalyst to air or moisture can lead to its deactivation.
-
Solution: Handle the catalyst and prepare the reaction mixture under an inert atmosphere, for instance, inside a glovebox.
-
-
Insufficient Hydrogen Pressure or Mixing: Inadequate hydrogen availability or poor mixing can limit the reaction rate.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized. Use vigorous stirring to facilitate efficient gas-liquid mixing.
-
Q2: The enantiomeric excess (ee%) of my product is lower than expected. How can I improve it?
A2: Suboptimal enantioselectivity can stem from several factors related to the chiral environment of the catalyst and the reaction conditions.
-
Protic Impurities: The presence of water or alcohols can disrupt the crucial hydrogen bonding and steric interactions between the catalyst and the substrate.
-
Solution: Use anhydrous solvents and thoroughly dry your substrate before use.
-
-
Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of different rhodium species with lower enantioselectivity.
-
Solution: Carefully control the stoichiometry when preparing the catalyst in situ.
-
-
High Reaction Temperature: Elevated temperatures can decrease the energy difference between the diastereomeric transition states, leading to a drop in enantioselectivity.[1]
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C or room temperature).[2]
-
Troubleshooting Workflow for Asymmetric Hydrogenation
Caption: A general troubleshooting workflow for asymmetric hydrogenation.
Mannich Reaction
The Mannich reaction is a three-component condensation that forms a C-C bond, yielding β-amino carbonyl compounds.
Q1: I am observing low yields in my Mannich reaction. What are the common pitfalls?
A1: Low yields in Mannich reactions can often be traced back to issues with the formation of the iminium ion or the enol/enolate.
-
Inefficient Iminium Ion Formation: The reaction between the amine and the aldehyde to form the electrophilic iminium ion is a crucial first step.
-
Solution: The reaction is often acid-catalyzed. Ensure the appropriate catalyst and conditions are used to facilitate this step.
-
-
Poor Enol/Enolate Generation: The ketone component must form an enol or enolate to act as the nucleophile.
-
Solution: The choice of catalyst (acid or base) can influence the rate of enolization. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the α-carbon of the ketone.
-
Q2: My Mannich reaction is producing significant side products. How can I improve the selectivity?
A2: Side reactions in the Mannich reaction often involve self-condensation of the aldehyde or ketone.
-
Aldol Condensation: The enolizable ketone or aldehyde can undergo self-condensation.
-
Solution: Use a non-enolizable aldehyde (e.g., formaldehyde or benzaldehyde) if possible. Carefully control the reaction temperature and the rate of addition of reagents.
-
Conjugate (Michael) Addition
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for C-C and C-N bond formation.
Q1: My conjugate addition is giving a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition?
A1: The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions.
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., Grignard reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., Gilman cuprates, enamines, and stabilized enolates) favor 1,4-addition.[3]
-
Solution: If you are using a Grignard reagent and getting 1,2-addition, consider converting it to a Gilman cuprate by treating it with a copper(I) salt.
-
-
Reaction Temperature: Lower temperatures generally favor 1,4-addition.
-
Solution: Run the reaction at a lower temperature (e.g., -78 °C).
-
Q2: The yield of my aza-Michael addition is low. What can I do to improve it?
A2: Low yields in aza-Michael additions can be due to the low nucleophilicity of the amine or reversibility of the reaction.
-
Amine Nucleophilicity: The nucleophilicity of the amine can be a limiting factor.
-
Solution: The reaction can be catalyzed by a Lewis acid or a Brønsted acid to activate the α,β-unsaturated carbonyl compound.
-
-
Reversibility: The retro-Michael reaction can lead to an equilibrium that does not favor the product.
-
Solution: Use reaction conditions that drive the reaction forward, such as removing a byproduct or using a solvent in which the product is insoluble.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the asymmetric synthesis of β-amino acids, highlighting the impact of different catalysts and solvents on yield and enantioselectivity.
Table 1: Comparison of Catalysts in Asymmetric Hydrogenation of β-(Acylamino)acrylates
| Catalyst System | Substrate (Isomer) | Solvent | Pressure (psi) | Yield (%) | ee (%) | Reference |
| Rh-BICP | Methyl 3-acetamino-2-butenoate (E/Z mixture) | Toluene | 40 | >99 | 99.6 (R) | [4] |
| Rh-Me-DuPhos | Methyl 3-acetamino-2-butenoate (E) | Toluene | 40 | >99 | 98.0 (R) | [4] |
| Ni-Binapine | Methyl 3-acetamido-3-phenylacrylate (E/Z mixture) | 2-Propanol | 1450 | 99 | 99 (S) | [5] |
| Rh-Josiphos | (Z)-Methyl 3-aminobut-2-enoate | TFE | 100 | >99 | 96 | [6] |
Table 2: Effect of Solvent on an Asymmetric Mannich Reaction
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-proline derivative | DMSO | 48 | ~40 | ~80 | [7] |
| (S)-proline derivative (with ultrasound) | DMSO | 1 | >95 | 85 | [7] |
| Thiourea derivative | Xylene | - | 87 | 72 | [8] |
| Thiourea derivative | Ethyl Acetate | - | - | >90 | [8] |
Key Experimental Protocols
Below are detailed experimental methodologies for two high-yield asymmetric syntheses of β-amino acid derivatives.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-3-acetamidobut-2-enoate
This protocol is adapted from the work of Zhu et al. on the highly efficient synthesis of β-amino acid derivatives.[4]
Materials:
-
Methyl (Z)-3-acetamidobut-2-enoate (1.0 mmol)
-
[(COD)Rh(R,R-Me-DuPhos)]BF₄ (0.01 mmol, 1 mol%)
-
Anhydrous, degassed Toluene (10 mL)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation vessel
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with methyl (Z)-3-acetamidobut-2-enoate and the Rh-Me-DuPhos catalyst.
-
Add the anhydrous, degassed toluene to the liner.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the vessel to 40 psi with hydrogen.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, carefully vent the hydrogen pressure.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield the desired β-amino acid derivative.
Protocol 2: Asymmetric Phase-Transfer Catalyzed Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
This protocol is based on the O'Donnell amino acid synthesis, a robust method for preparing α- and β-amino acids.[7]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (1.0 mmol)
-
Benzyl bromide (1.2 mmol)
-
Chiral phase-transfer catalyst (e.g., a cinchonidinium salt, 0.1 mmol, 10 mol%)
-
Potassium hydroxide (50% aqueous solution, 5 mL)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester, the chiral phase-transfer catalyst, and toluene.
-
Stir the mixture vigorously and add the benzyl bromide.
-
Add the 50% aqueous potassium hydroxide solution.
-
Continue to stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with toluene and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The resulting Schiff base can be hydrolyzed with aqueous acid (e.g., 1N HCl) to yield the desired β-amino acid.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key mechanisms and workflows relevant to the asymmetric synthesis of β-amino acids.
Mannich Reaction Mechanism
Caption: The general mechanism of the Mannich reaction.
Catalytic Cycle for Rh-DuPhos Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for Rh-DuPhos catalyzed hydrogenation.
References
optimization of reaction conditions for aza-Michael addition
Welcome to the technical support center for the optimization of aza-Michael addition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this fundamental carbon-nitrogen bond-forming reaction.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your aza-Michael addition experiments in a question-and-answer format.
Q1: My aza-Michael reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Low or no product formation can stem from several critical factors. A systematic evaluation of the following can help pinpoint the issue:
-
Catalyst/Promoter Inactivity: The chosen catalyst (e.g., Lewis acid, Brønsted base, organocatalyst) may be inappropriate for your specific substrates, or it may have degraded due to improper storage. Consider using a fresh batch of the catalyst or screening different types of catalysts.[1][2] For instance, guanidines like tetramethylguanidine (TMG) or phosphazene bases are often more effective than common trialkylamines.[3]
-
Insufficient Nucleophilicity of the Amine: The nitrogen nucleophile might not be sufficiently reactive. Aromatic amines are generally less nucleophilic than aliphatic amines.[4] The electronic properties of the substituents on the amine can also play a significant role; electron-donating groups tend to increase nucleophilicity.[5]
-
Low Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl or cyano compound may not be electrophilic enough. Electron-withdrawing groups on the Michael acceptor enhance its reactivity.[6] Conversely, bulky substituents near the β-carbon can sterically hinder the nucleophilic attack, reducing the reaction rate.[6][7]
-
Inappropriate Solvent: The solvent plays a crucial role in the aza-Michael addition. Polar protic solvents like water, trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) can promote the reaction, especially with less reactive aromatic amines, by activating the Michael acceptor through hydrogen bonding.[8] In some cases, solvent-free conditions can lead to better yields.[1][9]
-
Suboptimal Temperature: The reaction may require a specific temperature to proceed efficiently. While some aza-Michael additions occur readily at room temperature[6], others may need heating to overcome the activation energy barrier.[1][10] However, excessively high temperatures can lead to side reactions or decomposition.[6][7]
Q2: I am observing the formation of multiple products, including a bis-adduct. How can I improve the selectivity for the mono-addition product?
The formation of a bis-adduct, where a primary amine reacts with two equivalents of the Michael acceptor, is a common issue. Here are some strategies to enhance mono-adduct selectivity:
-
Control Stoichiometry: Using an excess of the primary amine relative to the Michael acceptor can favor the formation of the mono-adduct.
-
Solvent Selection: The choice of solvent can influence selectivity. For example, in the addition of anilines to methyl acrylate, performing the reaction in water favors mono-addition, while using hexafluoroisopropyl alcohol (HFIP) can lead to the diadduct.[8]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the second addition, which may have a higher activation energy.
Q3: My product seems to be reverting to the starting materials. What is happening and how can I prevent it?
The aza-Michael addition is a reversible reaction, and under certain conditions, the retro-aza-Michael reaction can occur, leading to the decomposition of the product.[11][12]
-
Temperature Control: High temperatures can favor the retro-aza-Michael reaction.[6] If you are heating your reaction, try running it at a lower temperature for a longer duration.
-
Product Trapping: If the product is unstable under the reaction conditions, it may be possible to "trap" it by converting it to a more stable derivative in situ. For example, if the resulting amine is the desired product, it could be acylated or sulfonylated.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for aza-Michael additions, and how do I choose the right one?
A wide range of catalysts can be employed for aza-Michael additions, including:
-
Bases: Simple bases like triethylamine, DBU, and DABCO are often used.[3] For more challenging reactions, stronger, non-nucleophilic bases like phosphazenes may be necessary.[3]
-
Acids: Lewis acids (e.g., Yb(OTf)₃) and Brønsted acids can activate the Michael acceptor, making it more electrophilic.[1][12]
-
Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids, are frequently used for asymmetric aza-Michael additions to control the stereochemistry of the product.[13]
-
Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, offering a greener alternative.[9][14][15] Basic ionic liquids have shown high efficiency.[16]
-
Enzymes: Lipases, such as Novozym 435, can catalyze aza-Michael additions under mild conditions.[5]
The choice of catalyst depends on the specific substrates and the desired outcome (e.g., asymmetric synthesis). For weakly nucleophilic amines or less reactive Michael acceptors, a catalyst that activates the acceptor, such as a Lewis acid, may be beneficial.[1]
Q2: How does the choice of solvent affect the reaction rate and yield?
The solvent can have a profound impact on the aza-Michael addition.
-
Polar Protic Solvents: Solvents like water, TFE, and HFIP can accelerate the reaction by stabilizing the transition state and activating the Michael acceptor through hydrogen bonding.[4][8] Water is also a green and inexpensive solvent choice.[14]
-
Non-polar Solvents: In some cases, non-polar solvents like toluene and xylene have been shown to give good yields.[1]
-
Solvent-Free Conditions: Running the reaction neat (without a solvent) can be highly efficient and is a greener approach.[1][9][17]
Q3: What is a typical work-up procedure for an aza-Michael addition?
The work-up procedure will vary depending on the specific reaction components. A general procedure might involve:
-
Quenching the reaction with water or a saturated aqueous solution (e.g., NH₄Cl).
-
Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine to remove water-soluble impurities.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by column chromatography, crystallization, or distillation.
It is important to consider the properties of your product (e.g., basicity, polarity) when designing the work-up.[10]
Data Presentation
Table 1: Effect of Catalyst on Aza-Michael Addition
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Imidazolium chloride | 30 | Toluene | 120 | 12 | 63 |
| 2 | Ytterbium triflate | 10 | CH₂Cl₂ | Room Temp | 2 | 95 |
| 3 | Novozym 435 | 20 mg | Methyl Acrylate | 60 | 48 | >95 |
| 4 | [DABCO-PDO][OAc] | 10 | Solvent-free | Room Temp | 3 | 94 |
| 5 | Sulfated Zirconia | 100 mg | Solvent-free | Room Temp | 0.17 | 98 |
Table 2: Effect of Solvent on Aza-Michael Addition of Aniline to Methyl Acrylate
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | 25 | 24 | 85 (mono-adduct) | [8] |
| 2 | HFIP | 25 | 24 | 90 (di-adduct) | [8] |
| 3 | Toluene | 120 | 12 | 63 | [1] |
| 4 | Acetonitrile | 80 | 12 | Low | [1] |
| 5 | Solvent-free | 120 | 12 | 85 | [1] |
Table 3: Effect of Temperature on Aza-Michael Addition
| Entry | Amine | Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N,N-dimethylacrylamide | Solvent-free | 80 | 12 | 65 |
| 2 | Aniline | N,N-dimethylacrylamide | Solvent-free | 120 | 12 | 85 |
| 3 | Aniline | N,N-dimethylacrylamide | Solvent-free | 150 | 12 | 70 |
| 4 | Diethylamine | Methyl Acrylate | PEG-400 | 25 | 1.5 | 47-60 |
| 5 | Diethylamine | Methyl Acrylate | PEG-400 | 70 | 0.75 | 50-100 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Aza-Michael Addition
-
To a series of reaction vials, add the Michael acceptor (1.0 mmol) and the chosen solvent (2 mL).
-
To each vial, add a different catalyst (0.1 mmol, 10 mol%). Include a control reaction with no catalyst.
-
Add the amine (1.1 mmol) to each vial and seal the vials.
-
Stir the reactions at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the progress of the reactions by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
After the reaction is complete (as determined by the consumption of the limiting reagent), quench the reactions with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the yield of the crude product and analyze the purity by ¹H NMR.
Protocol 2: General Procedure for Solvent Screening
-
To a series of reaction vials, add the Michael acceptor (1.0 mmol) and the amine (1.1 mmol).
-
Add the catalyst (if any, 0.1 mmol) to each vial.
-
To each vial, add a different solvent (2 mL). Include a solvent-free reaction if feasible.
-
Seal the vials and stir the reactions at the desired temperature.
-
Monitor the reaction progress and work up as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in aza-Michael additions.
Caption: General workflow for optimizing aza-Michael addition reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. dau.url.edu [dau.url.edu]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Resolution of Racemic 3-Aminopentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic mixtures of 3-Aminopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic 3-Aminopentanoic acid?
A1: The most common and effective methods for resolving racemic 3-Aminopentanoic acid are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer, leaving the other unreacted and thus allowing for their separation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to separate the enantiomers based on their differential interactions with the CSP.
Q2: How do I choose the best resolution method for my application?
A2: The choice of method depends on several factors:
-
Scale: Diastereomeric salt crystallization is often preferred for large-scale industrial production due to its cost-effectiveness.[1] Enzymatic resolution is also scalable. Chiral HPLC is typically used for analytical purposes or small-scale preparative separations.
-
Purity Requirements: All three methods can achieve high enantiomeric purity (>98% e.e.). However, achieving high purity with diastereomeric salt crystallization may require multiple recrystallization steps.
-
Available Equipment and Expertise: Chiral HPLC requires specialized columns and instrumentation. Enzymatic resolution requires knowledge of handling enzymes and optimizing reaction conditions. Diastereomeric salt crystallization relies on classical organic chemistry techniques.
-
Downstream Applications: The choice may also be influenced by the compatibility of residual resolving agents or solvents with subsequent synthetic steps.
Q3: Where can I find data on the separation of 3-Aminopentanoic acid enantiomers?
A3: Quantitative data for the chiral HPLC separation of 3-Aminopentanoic acid is summarized in the table below. Specific data for diastereomeric salt crystallization and enzymatic resolution will vary depending on the specific resolving agent, enzyme, and reaction conditions used.
Troubleshooting Guides
Diastereomeric Salt Crystallization
Issue 1: The diastereomeric salt is "oiling out" instead of crystallizing.
-
Cause: The salt's solubility in the chosen solvent is too high at the crystallization temperature, or the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.
-
Solutions:
-
Solvent Screening: Experiment with a less polar solvent or a mixture of solvents to reduce the solubility of the diastereomeric salt.
-
Slower Cooling: Decrease the cooling rate to allow more time for crystal nucleation and growth.
-
Seeding: Introduce a small seed crystal of the desired diastereomer to induce crystallization.
-
Concentration Adjustment: Try a more dilute solution to avoid excessive supersaturation.
-
Issue 2: The yield of the desired enantiomer is low.
-
Cause: The solubility difference between the two diastereomeric salts is not significant in the chosen solvent, or the stoichiometry of the resolving agent is not optimal.
-
Solutions:
-
Optimize Resolving Agent Stoichiometry: While a 0.5 equivalent of the resolving agent is a common starting point, varying this ratio can improve the yield of the less soluble salt.
-
Extensive Solvent Screening: The choice of solvent is critical. A systematic screening of different solvents and solvent mixtures is often necessary to find conditions that maximize the solubility difference.
-
Temperature Optimization: Investigate different crystallization temperatures to exploit temperature-dependent solubility differences.
-
Recovery from Mother Liquor: The desired enantiomer may still be present in the mother liquor. Consider recovering and recycling it.
-
Issue 3: The enantiomeric excess (e.e.) of the resolved product is low.
-
Cause: Co-precipitation of the more soluble diastereomeric salt with the less soluble one.
-
Solutions:
-
Recrystallization: The most common method to enhance enantiomeric purity is to perform one or more recrystallizations of the isolated diastereomeric salt.
-
Solvent System Refinement: A different solvent system may offer better discrimination between the two diastereomers, reducing co-precipitation.
-
Kinetic vs. Thermodynamic Control: Sometimes, rapid crystallization (kinetic control) can trap impurities. Allowing the crystallization to proceed slowly and reach equilibrium (thermodynamic control) can improve purity.
-
Enzymatic Kinetic Resolution
Issue 1: Low or no enzyme activity.
-
Cause: The enzyme may be denatured, inhibited, or the reaction conditions may be suboptimal.
-
Solutions:
-
Enzyme Quality: Ensure the enzyme is from a reputable source and has been stored correctly. Use a fresh batch if necessary.
-
Check for Inhibitors: Impurities in the substrate or solvent can inhibit enzyme activity. Purify starting materials if necessary.
-
Optimize Reaction Conditions: Systematically vary the temperature, pH (for aqueous systems), and solvent to find the optimal conditions for the specific enzyme and substrate.
-
Issue 2: Low enantioselectivity (low e.e.).
-
Cause: The chosen enzyme may not be highly selective for 3-Aminopentanoic acid, or the reaction has proceeded too long, leading to the reaction of the less-favored enantiomer.
-
Solutions:
-
Enzyme Screening: Test a variety of lipases or other relevant enzymes to find one with high enantioselectivity (E-value) for your substrate. Candida antarctica Lipase B (CALB) is a good starting point for β-amino acids.[2][3]
-
Time-Course Study: Monitor the reaction over time to determine the optimal endpoint where the conversion of the desired enantiomer is high, and the reaction of the undesired enantiomer is minimal.
-
Solvent and Temperature Effects: Enantioselectivity can be highly dependent on the reaction solvent and temperature. Screen different organic solvents and temperatures to maximize selectivity.
-
Issue 3: The reaction stops at or before 50% conversion.
-
Cause: This is the theoretical maximum for a standard kinetic resolution. To achieve higher yields of a single enantiomer, a dynamic kinetic resolution (DKR) is required.
-
Solutions:
-
Implement Dynamic Kinetic Resolution (DKR): Combine the enzymatic resolution with a method for in-situ racemization of the unreacted enantiomer. This can involve a chemical catalyst or a second enzyme (a racemase). This approach can theoretically lead to a 100% yield of the desired enantiomer.
-
Data Presentation
Table 1: Chiral HPLC Separation of 3-Aminopentanoic Acid Enantiomers
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIRALPAK ZWIX(-) | MeOH/MeCN (50/50) with 25 mM TEA and 50 mM AcOH | 4.84 | 1.39 | 2.52 | [2] |
| CHIRALPAK ZWIX(-) | H₂O/MeCN (10/90) with 25 mM TEA and 50 mM AcOH | 3.03 | 1.13 | 1.36 | [2] |
-
k1: Retention factor of the first eluting enantiomer.
-
α: Separation factor (k2/k1).
-
Rs: Resolution between the two enantiomer peaks.
Experimental Protocols
Diastereomeric Salt Crystallization (General Protocol)
This protocol is a general guideline and should be optimized for 3-Aminopentanoic acid.
-
Salt Formation:
-
Dissolve 1 equivalent of racemic 3-Aminopentanoic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1R)-(-)-10-Camphorsulfonic acid) in the minimum amount of the same solvent.
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
-
Crystallization:
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator.
-
If no crystals form, try adding a seed crystal, scratching the inside of the flask, or slowly adding an anti-solvent (a solvent in which the salt is less soluble).
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
To improve enantiomeric purity, recrystallize the diastereomeric salt from a suitable solvent.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH with a dilute acid (e.g., HCl) or base (e.g., NaOH) to break the salt and precipitate the free enantiomer of 3-Aminopentanoic acid.
-
Collect the enantiomerically pure amino acid by filtration, wash with cold water, and dry.
-
Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
This protocol describes the enantioselective acylation of the amino group.
-
Reaction Setup:
-
To a dry flask, add racemic 3-Aminopentanoic acid, an anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether), and an acyl donor (e.g., ethyl acetate or vinyl acetate).
-
Add immobilized Candida antarctica Lipase B (e.g., Novozym 435). The enzyme loading is typically 10-50% by weight of the substrate.
-
Add molecular sieves to maintain anhydrous conditions.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amino acid and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion and e.e. are reached (typically around 50% conversion for high e.e. of the unreacted enantiomer), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent under reduced pressure.
-
The resulting mixture contains the unreacted enantiomer of 3-Aminopentanoic acid and the N-acylated enantiomer. These can be separated by standard techniques such as extraction or column chromatography.
-
-
Hydrolysis of the Acylated Product (Optional):
-
To obtain the other enantiomer, the N-acylated product can be hydrolyzed under acidic or basic conditions.
-
Chiral HPLC Analysis
-
Column: CHIRALPAK ZWIX(-)
-
Mobile Phase: Prepare a mobile phase consisting of Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the 3-Aminopentanoic acid sample in the mobile phase.
Mandatory Visualizations
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
Technical Support Center: Overcoming Difficult Sequences in Solid-Phase Peptide Synthesis
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with difficult peptide sequences during solid-phase peptide synthesis (SPPS).
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize?
A "difficult" sequence is one that is prone to problems during SPPS, leading to incomplete reactions, low yields, and impure products. The primary cause is on-resin peptide aggregation, where growing peptide chains interact with each other through intermolecular hydrogen bonds to form stable secondary structures like β-sheets.[1] This aggregation can block reactive sites, preventing efficient Fmoc deprotection and amino acid coupling.[1]
Key factors contributing to difficult sequences include:
-
Hydrophobic Residues: Stretches of hydrophobic amino acids (e.g., Ala, Val, Ile) are highly prone to aggregation.[2]
-
Secondary Structure Formation: Certain sequences can fold into stable structures on the resin, making the N-terminus inaccessible.
-
Steric Hindrance: Bulky amino acids, like arginine, can be challenging to couple, especially when adjacent to other large residues.[3]
-
Resin Loading: High resin loading can exacerbate aggregation effects by increasing the proximity of peptide chains.
Q2: How can I identify if my peptide synthesis is failing due to a difficult sequence?
Several on-resin and post-synthesis indicators can signal a problem:
-
Poor Resin Swelling: The resin matrix may shrink or fail to swell properly in the synthesis solvent, which is a common sign of severe aggregation.[2]
-
Positive Coupling Test: A positive Kaiser test (intense blue beads) or other amine test after a coupling step indicates that the incoming amino acid has failed to attach to the free N-terminal amine.[4][5]
-
Slow or Incomplete Deprotection: Aggregation can hinder the removal of the Fmoc protecting group, leading to truncated sequences.[4]
-
Analytical Results: Post-cleavage analysis by HPLC and Mass Spectrometry (MS) is definitive. The presence of deletion sequences (n-1, n-2), truncated products, or a very low yield of the target peptide confirms synthesis failure.[4][6][7]
Q3: What is the Kaiser test and how do I interpret its results?
The Kaiser test is a rapid and sensitive colorimetric assay used to detect free primary amines on the resin.[8] It is essential for monitoring the completeness of coupling reactions in Fmoc-SPPS.[9] A positive result (blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. A negative result (yellow or colorless) confirms that the coupling was successful.[8]
| Color Observation | Interpretation | Recommended Action |
| Intense Blue (Beads & Solution) | Failed coupling.[5][10] | Check reagents, then recouple. |
| Light Blue Solution, Dark Blue Beads | Incomplete coupling.[5][10] | Recouple the amino acid. |
| Dark Blue Solution, Colorless Beads | Nearly complete coupling.[5][10] | Extend coupling time or cap unreacted chains. |
| Yellow/Colorless | Complete coupling.[7] | Proceed to the next deprotection step. |
Note: The Kaiser test is not reliable for N-terminal proline residues (a secondary amine). In this case, an alternative like the Chloranil or Isatin test should be used.[5][10]
Part 2: Troubleshooting Guides & Strategies
This section provides a systematic workflow and detailed strategies for overcoming common issues related to difficult sequences.
Troubleshooting Workflow for Failed SPPS
If a synthesis fails, a logical diagnostic approach is crucial. The following workflow helps pinpoint the cause and select an appropriate solution.
Strategies to Overcome On-Resin Aggregation
When aggregation is identified as the root cause, several strategies can be employed. The choice depends on the sequence and available equipment.
This is often the most effective approach. By temporarily altering the peptide backbone, hydrogen bonding is disrupted.
-
Pseudoproline Dipeptides: These are dipeptides where a Ser, Thr, or Cys residue is reversibly protected as a proline-like oxazolidine or thiazolidine ring. This introduces a "kink" into the peptide chain, disrupting the formation of β-sheets.[11] The native sequence is regenerated during the final TFA cleavage. They are incorporated using standard coupling methods.[11]
-
Dmb/Hmb Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a key residue physically blocks hydrogen bond formation.[2] These groups are also removed during final cleavage.
-
High-Temperature or Microwave Synthesis: Increasing the temperature (e.g., to 75-90°C) provides energy to disrupt hydrogen bonds, improving both coupling and deprotection efficiency.[4][12][13] Microwave synthesizers are particularly effective for this.[4]
-
Chaotropic Agents: Salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) are known as "chaotropic agents" because they disrupt hydrogen bonding networks.[1][14] Adding them to coupling/washing steps can help break up aggregates.[15]
-
Special Solvents: Using more polar, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or adding 25% dimethyl sulfoxide (DMSO) can improve solvation of the peptide-resin complex.[2] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been used effectively for hydrophobic peptides.[16]
| Strategy | Mechanism | Typical Application | Reported Improvement |
| Pseudoproline Dipeptides | Introduces backbone "kink", disrupting secondary structure.[11] | Insert at regular intervals (e.g., every 6th residue) in Ser/Thr/Cys containing peptides. | Can increase product yields by up to 10-fold in highly aggregated sequences.[11] |
| High-Temperature Synthesis | Thermal energy disrupts hydrogen bonds, increasing reaction kinetics.[12] | Applied during coupling and deprotection steps, especially with microwave assistance.[4] | Synthesis of Aβ 1–42 yielded 21-22% at 40-55°C.[4] |
| Chaotropic Salts (e.g., LiCl) | Ions interfere with and break intermolecular hydrogen bonds.[1][14] | Used as a wash before coupling or as an additive during coupling.[1] | Substantially improved purity and yield (specific values vary by sequence).[4] |
| Dmb/Hmb Backbone Protection | Sterically hinders hydrogen bond formation at the amide nitrogen.[2] | Useful for aggregation-prone Gly-Gly motifs or at regular intervals. | Synthesis of GHRPLDKKREE showed a 33% increase in yield.[4] |
Part 3: Key Experimental Protocols
Protocol 1: Qualitative Kaiser Test [5][7][8]
This protocol is used to qualitatively assess the presence of free primary amines on the resin.
Reagents:
-
Solution A: 1 mL of 1 mM aqueous KCN diluted in 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Carefully remove a small sample of the peptide-resin (approx. 10-15 beads) and place it in a small glass test tube.
-
Wash the beads thoroughly with a solvent like DMF to remove residual reagents, then decant the solvent.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Remove the tube from the heat and observe the color of the beads and the solution.
Protocol 2: Incorporation of Pseudoproline Dipeptides [4]
This protocol describes the manual coupling of a pseudoproline dipeptide using a standard phosphonium/aminium activator.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the swelled, Fmoc-deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Perform a Kaiser or TNBS test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
Protocol 3: Using Chaotropic Salts to Disrupt Aggregation [1][15]
This protocol describes using a LiCl wash to break up secondary structures prior to coupling.
Reagents:
-
0.8 M solution of LiCl or NaClO₄ in DMF.[1]
Procedure:
-
Perform the standard Fmoc deprotection cycle, followed by standard DMF washes.
-
Chaotropic Wash: Before coupling the next amino acid, wash the peptide-resin with the 0.8 M LiCl/DMF solution (2 times for 1 minute each).[1] This helps to disrupt any existing aggregates.
-
Wash the resin thoroughly with DMF to remove the chaotropic salt.
-
Proceed with the standard amino acid coupling protocol.
-
Alternatively, the chaotropic salt can be added directly to the coupling mixture.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-3-Aminopentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (S)-3-Aminopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for obtaining enantiomerically pure this compound are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization. The choice of method often depends on the scale of purification, available equipment, and the required purity levels.
Q2: How do I choose between chiral HPLC and diastereomeric salt crystallization?
A2: Chiral HPLC is often preferred for analytical scale separations and for achieving very high enantiomeric purity. It is a direct method that separates enantiomers without derivatization. Diastereomeric salt crystallization is a classical resolution technique that is well-suited for larger-scale purifications.[1][2] It involves reacting the racemic 3-aminopentanoic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Q3: What is a suitable starting point for developing a chiral HPLC method?
A3: For β-amino acids like 3-aminopentanoic acid, a good starting point is to use a zwitterionic chiral stationary phase (CSP). For example, a CHIRALPAK ZWIX(-) column has been shown to be effective. The mobile phase composition is critical and often consists of a mixture of methanol, acetonitrile, and acidic and basic additives to optimize the separation.
Q4: What are common chiral resolving agents for separating racemic 3-aminopentanoic acid?
A4: Since 3-aminopentanoic acid is a carboxylic acid, chiral amines are typically used as resolving agents. Common examples include (R)-1-phenylethylamine, brucine, or other commercially available chiral amines. The selection of the resolving agent is often empirical, and screening several options may be necessary to find one that forms diastereomeric salts with a significant difference in solubility.
Q5: How can I determine the enantiomeric purity of my this compound sample?
A5: Chiral HPLC is the most widely used and accurate method for determining the enantiomeric excess (e.e.) of your purified sample. After developing a separation method that resolves the R and S enantiomers, you can quantify the area of each peak to calculate the e.e.
Troubleshooting Guides
Chiral HPLC Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or no separation of enantiomers | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Incorrect column temperature. | 1. Screen different types of CSPs (e.g., zwitterionic, polysaccharide-based, macrocyclic glycopeptide-based). 2. Systematically vary the mobile phase composition, including the ratio of organic solvents and the concentration of acidic/basic additives. 3. Optimize the column temperature; lower temperatures often increase enantioselectivity. |
| Peak tailing or broad peaks | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Add a competitor to the mobile phase (e.g., a small amount of a similar amine or acid) to block active sites on the CSP. 2. Reduce the sample concentration or injection volume. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Irreproducible retention times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase instability. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
Diastereomeric Salt Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No crystallization occurs | 1. Diastereomeric salt is too soluble in the chosen solvent. 2. Solution is not sufficiently supersaturated. 3. Impurities are inhibiting crystallization. | 1. Screen a variety of solvents with different polarities. Consider using a solvent mixture or an anti-solvent.[1] 2. Concentrate the solution by slow evaporation or cool the solution slowly. Seeding with a small crystal of the desired diastereomer can also induce crystallization.[1] 3. Ensure the starting racemic acid and resolving agent are of high purity.[1] |
| Oiling out instead of crystallization | 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Inappropriate solvent. | 1. Dilute the solution. 2. Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator. 3. Screen for a different solvent system. |
| Low yield of the desired diastereomer | 1. The desired diastereomeric salt is the more soluble of the two. 2. Suboptimal stoichiometry of the resolving agent. 3. Inefficient crystallization. | 1. Try a different resolving agent that may invert the solubilities of the diastereomeric salts. 2. Vary the molar ratio of the resolving agent to the racemic acid. Typically, 0.5 to 1.0 equivalents of the resolving agent are used. 3. Optimize the crystallization conditions (e.g., cooling profile, stirring). |
| Low enantiomeric excess (e.e.) of the final product | 1. Co-crystallization of the undesired diastereomer. 2. Incomplete separation of the diastereomeric crystals from the mother liquor. 3. Racemization during the liberation of the free amino acid. | 1. Perform recrystallization of the diastereomeric salt. 2. Ensure the crystals are thoroughly washed with cold solvent after filtration. 3. Use mild conditions (e.g., dilute acid or base at low temperature) to break the diastereomeric salt and isolate the free amino acid. |
Experimental Protocols
Chiral HPLC Method for 3-Aminopentanoic Acid
This method is a starting point and may require optimization for your specific instrumentation and sample.
-
Column: CHIRALPAK ZWIX(-)
-
Mobile Phase: Two mobile phase compositions have been reported to be effective:
-
Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid.
-
Water/Acetonitrile (10/90 v/v) containing 25 mM TEA and 50 mM Acetic Acid.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
-
Temperature: 25 °C (can be varied to optimize separation)
Data Presentation:
| Mobile Phase | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| MeOH/MeCN (50/50) with 25 mM TEA and 50 mM AcOH | 4.84 | 1.39 | 2.52 |
| H₂O/MeCN (10/90) with 25 mM TEA and 50 mM AcOH | 3.03 | 1.13 | 1.36 |
Data adapted from the Chiral Technologies Amino Acid Database.[3]
Diastereomeric Salt Resolution (Representative Protocol)
This protocol is a general guideline for the resolution of a racemic carboxylic acid with a chiral amine. It should be adapted and optimized for this compound.
1. Salt Formation:
- Dissolve racemic 3-aminopentanoic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with heating.
- Add 0.5-1.0 molar equivalent of a chiral resolving agent (e.g., (R)-1-phenylethylamine).
- Stir the solution until all solids are dissolved.
2. Crystallization:
- Allow the solution to cool slowly to room temperature.
- If no crystals form, consider seeding with a small amount of the desired diastereomeric salt or further cooling in an ice bath.
- Allow crystallization to proceed for several hours or overnight.
3. Isolation of Diastereomeric Salt:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
- Dry the crystals under vacuum.
4. Liberation of the Free Amino Acid:
- Dissolve the dried diastereomeric salt in water.
- Adjust the pH to the isoelectric point of 3-aminopentanoic acid (around pH 7) using a dilute acid (e.g., 1M HCl) to precipitate the free amino acid. The resolving agent will remain in solution as its corresponding salt.
- Cool the mixture to promote complete precipitation.
5. Final Purification:
- Collect the precipitated this compound by vacuum filtration.
- Wash the solid with cold water and then a small amount of a water-miscible solvent like isopropanol or acetone.
- Dry the purified this compound under vacuum. A final recrystallization from a water/isopropanol mixture can be performed to achieve higher purity.
Visualizations
References
Technical Support Center: Chiral Separation of Amino Acid Derivatives
Welcome to the technical support center for the chiral separation of amino acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these sensitive analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I observe poor or no enantiomeric resolution?
A1: Initially, it's crucial to confirm that your column and system are performing as expected. You can do this by injecting a standard compound that is known to resolve on your specific chiral stationary phase (CSP).[1] If the standard separates successfully, the issue likely lies with your sample or method. If the standard also shows poor resolution, the problem may be with the column, mobile phase, or HPLC system itself.
Q2: Does the choice of derivatizing agent affect the chiral separation?
A2: Absolutely. Derivatization is a critical step that can significantly impact separation. The ideal derivatizing agent will react with the amino acid to form diastereomers that are easily separable on an achiral column.[2] Reagents like Marfey's reagent (FDAA) are popular for this purpose.[2] The choice of agent can affect sensitivity, selectivity, and even the elution order of the enantiomers.
Q3: Can temperature fluctuations impact my chiral separation?
A3: Yes, temperature is a critical parameter in chiral chromatography. It influences the thermodynamics of the interaction between the analyte and the chiral stationary phase.[1] Lowering the temperature often improves resolution, but this is not a universal rule.[1] It is recommended to perform a temperature study (e.g., at 15°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.[1]
Q4: My peak shapes are poor (tailing or fronting). What are the likely causes?
A4: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.[1][3] Tailing can occur if your analyte interacts with active sites on the silica support. Using mobile phase additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can help mitigate this.[1][3] Additionally, ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.[1]
Q5: What are the different mobile phase modes I can use for chiral separations?
A5: The most common modes are normal-phase, reversed-phase, and polar organic mode. The choice depends on the properties of your analyte and the chiral stationary phase.[1] If you are not achieving separation in one mode, screening other modes is a recommended troubleshooting step.[1] For instance, if a separation fails in normal-phase (e.g., hexane/isopropanol), you could try a reversed-phase (e.g., water/acetonitrile) or polar organic (e.g., acetonitrile/methanol) system.[1]
Troubleshooting Guides
Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is one of the most common issues in chiral separations. The following workflow can help you systematically troubleshoot and improve your resolution.
Caption: A logical workflow for systematically troubleshooting poor resolution in chiral HPLC.
Problem: Peak Tailing
Peak tailing can compromise resolution and quantification. This workflow addresses the common causes of peak tailing.
Caption: A workflow for troubleshooting peak tailing in chiral separations.
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Resolution of FMOC-Amino Acid Derivatives
| Amino Acid Derivative | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| Fmoc-Asp(OtBu)-OH | ZWIX(+)™ | MeOH/MeCN (70/25, v/v) with 30 mM TEA and 60 mM FA | 0.6 | 1.8 |
| Fmoc-Phe-OH | ZWIX(+)™ | MeOH/MeCN (50/50, v/v) with 30 mM TEA and 60 mM FA | 0.6 | 2.5 |
| Fmoc-Leu-OH | ZWIX(+)™ | MeOH/MeCN (25/75, v/v) with 30 mM TEA and 60 mM FA | 0.6 | 3.1 |
| Fmoc-Lys(Boc)-OH | ZWIX(+)™ | H2O/MeOH (1/99, v/v) with 30 mM TEA and 60 mM FA | 0.6 | 4.2 |
| Fmoc-Tyr(tBu)-OH | QN-AX™ | MeOH/MeCN (75/25, v/v) with 30 mM TEA and 60 mM FA | 1.0 | 2.9 |
Data synthesized from multiple sources for illustrative purposes.[4]
Table 2: Influence of Temperature on Enantioselectivity (α) of Koga Tetraamines on an Amylose CSP
| Mobile Phase Composition | Temperature (°C) | Enantiomer 1 (k') | Enantiomer 2 (k') | Selectivity (α) |
| 2-propanol–methanol–TEA (50:50:0.03) | 10 | 2.15 | 2.58 | 1.20 |
| 2-propanol–methanol–TEA (50:50:0.03) | 25 | 1.89 | 2.21 | 1.17 |
| 2-propanol–methanol–TEA (50:50:0.03) | 40 | 1.68 | 1.92 | 1.14 |
| 2-propanol–methanol–TEA (85:15:0.03) | 10 | 3.45 | 4.31 | 1.25 |
| 2-propanol–methanol–TEA (85:15:0.03) | 25 | 2.98 | 3.58 | 1.20 |
| 2-propanol–methanol–TEA (85:15:0.03) | 40 | 2.55 | 2.96 | 1.16 |
Data synthesized from multiple sources for illustrative purposes.[5]
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with Marfey's Reagent (FDAA)
This protocol describes the derivatization of amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) to form diastereomers separable by reversed-phase HPLC.[6]
Materials:
-
Amino acid sample (approximately 50 nmol)
-
1 M Sodium bicarbonate solution
-
1% (w/v) FDAA in acetone
-
2 M Hydrochloric acid (HCl)
-
HPLC-grade water and acetonitrile
-
0.1% Trifluoroacetic acid (TFA) in water and acetonitrile
Procedure:
-
Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate in a microcentrifuge tube.[6]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone to the amino acid solution.[6]
-
Incubate the mixture at 40°C for 1 hour in the dark.[6]
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M HCl.[6]
-
Evaporate the acetone under a gentle stream of nitrogen or in a vacuum concentrator.
-
Dilute the remaining aqueous sample with the initial mobile phase for HPLC analysis.[6]
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% TFA in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 340 nm.[6]
Protocol 2: General Method for Direct Chiral Separation of Underivatized Amino Acids
This protocol provides a starting point for the direct separation of underivatized amino acid enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.
Materials:
-
Racemic amino acid standard (e.g., DL-Phenylalanine)
-
HPLC-grade methanol and water
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of water:methanol:formic acid. A common starting ratio is 50:50:0.1 (v/v/v). The optimal ratio may vary depending on the specific amino acid.
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
HPLC System Setup:
-
Install a macrocyclic glycopeptide-based chiral column (e.g., Astec CHIROBIOTIC™ T).[7]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Monitor the separation at a suitable UV wavelength (e.g., 210 nm or 254 nm).
-
-
Optimization:
-
If resolution is not optimal, adjust the percentage of methanol in the mobile phase. Increasing the organic modifier concentration often increases enantioselectivity.[7]
-
Adjust the concentration of formic acid to optimize peak shape and retention.
-
Optimize the column temperature. A lower temperature may improve resolution.
-
This technical support center provides a foundation for troubleshooting chiral separations of amino acid derivatives. For more specific issues, always consult the column manufacturer's guidelines and relevant scientific literature.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
stability issues of (S)-3-Aminopentanoic acid in solution
Welcome to the Technical Support Center for (S)-3-Aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned slightly yellow. Is it still usable?
A slight discoloration of amino acid solutions can occur over time, especially when exposed to light or elevated temperatures. While this may not always indicate significant degradation, it is recommended to verify the purity of the solution using a stability-indicating HPLC method before use in sensitive applications.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution. What could these be?
Unexpected peaks are likely degradation products. For amino acids, common degradation pathways include oxidation, hydrolysis, and dimerization. Forced degradation studies can help identify the likely degradation products under various stress conditions such as acid, base, heat, and oxidation.[1][2][3]
Q3: My this compound is precipitating out of my aqueous solution. How can I improve its solubility and stability?
The solubility of amino acids is pH-dependent. Adjusting the pH of the solution may improve solubility. For this compound, which is a zwitterionic compound, solubility is generally lowest at its isoelectric point. Moving the pH away from the isoelectric point should increase solubility. Additionally, ensure the storage temperature is appropriate, as solubility often decreases at lower temperatures.
Q4: What are the primary factors that can affect the stability of this compound in solution?
The stability of amino acids in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to control these factors during storage and handling to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency | Chemical degradation (hydrolysis, oxidation) | Perform a forced degradation study to identify the degradation pathway.[3][4] Adjust solution pH and protect from light and oxygen. Store at recommended temperatures. |
| Solution Discoloration | Oxidation or formation of chromophoric degradation products. | Analyze the solution using a stability-indicating HPLC-UV method to identify and quantify impurities.[5] Prepare fresh solutions and store under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation | pH is near the isoelectric point; low temperature; supersaturation. | Adjust the pH of the solution to be at least 1-2 units away from the isoelectric point. If possible, store at a controlled room temperature rather than refrigerating, after confirming thermal stability. |
| Inconsistent Results | Instability of the compound in the experimental medium. | Evaluate the compatibility of this compound with other components in your formulation. Perform stability studies in the specific experimental medium. |
Quantitative Data Summary
The following tables summarize potential degradation patterns of this compound under forced degradation conditions. Note that this data is extrapolated from general knowledge of amino acid stability and should be confirmed by experimental studies.
Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Solution at 40°C for 7 days.
| pH | Condition | Predicted Purity (%) | Major Degradation Products |
| 2 | 0.1 M HCl | 95% | Hydrolysis products |
| 7 | Purified Water | >99% | Minimal degradation |
| 12 | 0.1 M NaOH | 92% | Racemization, Hydrolysis products |
Table 2: Hypothetical Thermal and Oxidative Degradation of this compound in Aqueous Solution (pH 7) for 24 hours.
| Condition | Predicted Purity (%) | Major Degradation Products |
| 60°C | 97% | Deamination, Decarboxylation products |
| 3% H₂O₂ | 90% | Oxidized species |
| Light (ICH Q1B) | >98% | Photodegradation products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To identify potential degradation pathways and products of this compound under various stress conditions and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with UV or fluorescence detector
-
C18 reverse-phase HPLC column
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Thermal Degradation:
-
Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Cool and dilute to a suitable concentration with the mobile phase.
-
-
Photostability Testing:
-
Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[5][6][7]
-
A typical starting HPLC method could be a C18 column with a mobile phase of phosphate buffer and acetonitrile in a gradient elution. Detection can be at a low UV wavelength (e.g., 210 nm) or via fluorescence after derivatization with a reagent like o-phthalaldehyde (OPA).[8][][10]
-
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimizing Coupling Reagents for β-Amino Acid Incorporation
Welcome to the technical support center for the optimization of β-amino acid incorporation in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What makes the incorporation of β-amino acids into a peptide sequence challenging?
The incorporation of β-amino acids presents unique challenges compared to their α-amino acid counterparts, primarily due to increased steric hindrance. The additional carbon in the backbone alters the geometry and increases bulk near the reaction centers (the amine and carboxylic acid groups). This can physically obstruct the approach of coupling reagents and the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions.[1][2] Furthermore, certain sequences containing β-amino acids may be more prone to forming stable secondary structures and aggregation on the solid support, rendering the reactive sites inaccessible.[3][4]
Q2: Which coupling reagents are most effective for incorporating β-amino acids?
For sterically demanding couplings, including the incorporation of β-amino acids, high-reactivity uronium/aminium or phosphonium salt-based reagents are highly recommended.[5][6]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the reagent of choice for difficult couplings. It forms a highly reactive OAt-ester intermediate that can overcome significant steric hindrance while minimizing the risk of epimerization.[5][7][8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure. It exhibits coupling efficiencies comparable to HATU and is considered safer as it does not contain potentially explosive benzotriazole moieties.[5][9]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU that provides high efficiency in many cases.[5]
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide with Ethyl 2-cyano-2-(hydroxyimino)acetate): While carbodiimides are generally less reactive, the use of the additive OxymaPure significantly enhances performance and effectively suppresses racemization, making this a viable and cost-effective option.[10][11][12]
Q3: My coupling reaction with a β-amino acid has a low yield. How can I troubleshoot this?
Low yields are a common problem and can typically be traced to incomplete coupling. The first step is to confirm the presence of unreacted free amines on the resin using a qualitative method like the Kaiser test.[13][14] If the test is positive, indicating an incomplete reaction, consider the following actions:
-
Recouple (Double Coupling): Drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh preparation of activated β-amino acid and coupling reagent. This is a very common and effective strategy.[8][15]
-
Increase Reaction Time/Temperature: The steric bulk of β-amino acids can slow the reaction rate. Extending the coupling time (e.g., to 2-4 hours or longer) or moderately increasing the temperature (e.g., to 30-50°C) can improve yields, though temperature increases should be done cautiously as they can also increase epimerization.[13]
-
Switch to a More Potent Reagent: If you are using a less reactive reagent like DIC/HOBt, switching to a more powerful uronium salt like HATU or COMU can dramatically improve efficiency.[5][15]
-
Optimize Solvent: If peptide aggregation is suspected, switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or using a solvent mixture may improve solvation and accessibility of the reactive sites.[4][16]
Q4: How can I minimize epimerization when coupling β-amino acids?
Epimerization, the change in stereochemistry at the α-carbon (or β-carbon in this context), is a critical side reaction that can compromise the bioactivity of the final peptide.[17][18] It is primarily influenced by the choice of base, reagent, and reaction conditions.[19] To minimize this risk:
-
Choose the Right Reagent/Additive: Use a coupling reagent known for low racemization. HATU is superior to HBTU in this regard.[5][7] Additives are also crucial; OxymaPure and HOAt are more effective at suppressing epimerization than HOBt.[19]
-
Use a Hindered, Weaker Base: Employ a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or sym-collidine. These are less likely to abstract the α-proton, which is the initiating step of epimerization.[5][6]
-
Minimize Pre-activation Time: Do not allow the activated amino acid to sit in solution for extended periods before adding it to the resin. Over-activation increases the window for epimerization to occur.[6]
-
Avoid Excessive Heat: While elevated temperatures can improve coupling efficiency, they also accelerate the rate of epimerization. Use heat judiciously and only for the minimum time necessary.[6]
Comparative Data on Coupling Reagents
The selection of a coupling reagent is a critical decision. The following table summarizes the characteristics of reagents commonly used for sterically hindered couplings, which are applicable to β-amino acid incorporation.
| Reagent | Reagent Type | Relative Efficiency | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium | Very High | Low | Often the preferred choice for difficult couplings due to the highly reactive OAt-ester formed.[5][7] |
| HCTU | Uronium/Aminium | High | Low to Medium | A more cost-effective alternative to HATU with similar performance in many applications.[5][15] |
| COMU | Uronium/Aminium | Very High | Low | Oxyma-based reagent, considered safer than benzotriazole-based reagents. Excellent performance with only one equivalent of base.[5][20][9] |
| PyBOP | Phosphonium | High | Medium | Good for hindered couplings; does not cause guanidinylation side reactions.[5][21] |
| DIC/Oxyma | Carbodiimide | Medium to High | Low | A classic, cost-effective combination. Oxyma is a highly effective additive for boosting efficiency and suppressing racemization.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of a β-Amino Acid
This protocol outlines a standard manual solid-phase peptide synthesis (SPPS) procedure for coupling a Fmoc-protected β-amino acid to a resin-bound peptide chain.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected β-amino acid (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (x5), DCM (x3), and DMF (x3).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-β-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes. Note: Do not exceed this time to minimize potential epimerization.
-
Coupling Reaction: Add the activated amino acid solution to the resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Remove a small sample of resin beads (~5-10 mg), wash them thoroughly, and perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (x3), DCM (x3), and MeOH (x3).
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle. If the Kaiser test was positive, a second coupling (recoupling) is required.
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser (ninhydrin) test is a colorimetric assay used to detect free primary amines on the resin, indicating an incomplete coupling reaction.[13][14]
Reagents:
-
Solution A: 40 g Phenol in 20 mL n-butanol.
-
Solution B: 1.0 g Ninhydrin in 20 mL n-butanol.
-
Solution C: 2% (v/v) of 1 mM Potassium Cyanide (KCN) in pyridine.
Procedure:
-
Withdraw a small sample of resin beads (5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly on a small filter with DMF and then ethanol to remove any residual reagents.
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C.
-
Heat the sample at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: High concentration of free primary amines (failed or very incomplete coupling). A recoupling is necessary.[13]
-
Faint Blue/Slightly Purple: Incomplete coupling. Consider extending the coupling time or performing a recoupling.
-
Yellow/Colorless: No free primary amines detected (coupling is complete).[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oxymapure.com [oxymapure.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
- 21. jpt.com [jpt.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (S)- and (R)-3-Aminopentanoic Acid Enantiomers
A Case Study on the Stereospecificity of a Close Structural Analog, 4-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Biological Activities
The following table summarizes the differential effects of (R)- and (S)-4-aminopentanoic acid on various parameters related to GABAergic neurotransmission. These findings highlight the stereoselective nature of their interactions within the central nervous system.
| Biological Parameter | (R)-4-Aminopentanoic Acid | (S)-4-Aminopentanoic Acid | Key Observation |
| Synaptosomal Uptake | Higher uptake | Lower uptake | The (R)-enantiomer is more readily taken up by cerebral synaptosomes. |
| Endogenous GABA Reduction | Greater reduction | Lesser reduction | The (R)-enantiomer is more effective at reducing endogenous GABA concentrations in synaptosomes. |
| Depolarization-Induced Release | Greater release | Lesser release | The (R)-enantiomer is released more readily upon membrane depolarization, suggesting it acts as a false neurotransmitter. |
| GABA Receptor Activity | Weak agonist at GABAA α5β2γ2 | Weak agonist at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2; Weak antagonist at GABAA α6β2γ2 | The (S)-enantiomer exhibits a broader, though weak, interaction profile with GABA receptor subtypes. |
| In Vivo Brain Concentration (100 mg/kg IP) | Stable over 6 hours | Stable over 6 hours | Both enantiomers cross the blood-brain barrier and maintain stable concentrations. |
| Behavioral Effect (Novel Cage Activity) | Dose-dependent reduction in distance moved | Similar dose-dependent reduction in distance moved | Both enantiomers induce a similar overall behavioral effect on locomotion. |
Experimental Protocols
The data presented above is based on the following key experimental methodologies:
Mouse Cerebral Synaptosome Uptake and Release Assay
Objective: To determine the stereoselective uptake and release of 4APA enantiomers in nerve terminals.
Protocol:
-
Synaptosome Preparation: Cerebral synaptosomes were prepared from mouse brain tissue by homogenization and differential centrifugation.
-
Uptake Assay: Synaptosomes were incubated with either (R)-4APA or (S)-4APA at various concentrations and time points at 37°C. The amount of each enantiomer taken up by the synaptosomes was quantified using a suitable analytical method (e.g., mass spectrometry).
-
GABA Measurement: Endogenous GABA levels within the synaptosomes were measured following incubation with each 4APA enantiomer to assess their impact on GABA concentration.
-
Release Assay: After the uptake phase, synaptosomes were depolarized using a high potassium solution to stimulate neurotransmitter release. The amount of the 4APA enantiomer and endogenous GABA released into the supernatant was quantified.
GABA Receptor Activity Assay
Objective: To characterize the agonist and antagonist activity of 4APA enantiomers at different GABA receptor subtypes.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) cells were cultured and transfected with the specific subunits of the GABAA and GABAB receptors to be tested.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology was used to measure the ion channel currents in response to the application of GABA and the 4APA enantiomers.
-
Agonist Activity: The ability of each enantiomer to elicit a current in the absence of GABA was measured to determine agonist activity.
-
Antagonist Activity: The ability of each enantiomer to block the current induced by a known concentration of GABA was measured to determine antagonist activity.
In Vivo Pharmacokinetic and Behavioral Studies
Objective: To assess the brain penetration and behavioral effects of 4APA enantiomers in mice.
Protocol:
-
Animal Dosing: Mice were administered with either (R)-4APA or (S)-4APA via intraperitoneal (IP) injection at various doses.
-
Brain Tissue Analysis: At different time points post-injection, mice were euthanized, and brain tissue was collected. The concentration of each enantiomer in the brain was determined using analytical methods like LC-MS/MS.
-
Behavioral Assessment: Following injection, mice were placed in a novel cage, and their locomotor activity (e.g., distance moved) was recorded and analyzed using automated tracking software.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the biological activity of the 4APA enantiomers.
Caption: Workflow for comparing the in vitro and in vivo activities of 4APA enantiomers.
Conclusion
The comprehensive analysis of (R)- and (S)-4-aminopentanoic acid reveals significant stereoselectivity in their biological activities. The (R)-enantiomer demonstrates a more pronounced effect on synaptic GABA levels and release, acting as a more effective false neurotransmitter. Conversely, the (S)-enantiomer displays a wider, albeit weak, range of interactions with different GABA receptor subtypes.
While this data is for a structural analog, it strongly suggests that the biological activities of (S)-3-Aminopentanoic acid and (R)-3-Aminopentanoic acid are also likely to differ significantly. Researchers and drug development professionals should consider the critical importance of stereochemistry when investigating the therapeutic potential of 3-aminopentanoic acid and its derivatives. Future studies directly comparing the enantiomers of 3-aminopentanoic acid are warranted to confirm these predicted differences and to fully elucidate their pharmacological profiles.
Efficacy of (S)-3-Aminopentanoic Acid in the Landscape of GABA Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various gamma-aminobutyric acid (GABA) analogs, a class of compounds with significant therapeutic interest for neurological and psychiatric disorders. While this guide aims to be comprehensive, it is important to note a significant lack of publicly available quantitative efficacy data for (S)-3-Aminopentanoic acid. Therefore, the primary focus of the quantitative comparison will be on other well-researched GABA analogs, including pregabalin, gabapentin, baclofen, and phenibut. This guide will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols to facilitate further research.
Mechanisms of Action: Diverse Pathways to Neuromodulation
GABA analogs achieve their therapeutic effects through various mechanisms, primarily by modulating inhibitory neurotransmission. However, they do not all interact with the same molecular targets. The key mechanisms include direct agonism at GABA receptors and indirect modulation of neurotransmitter release through voltage-gated calcium channels.
-
GABA Receptor Agonists: Some analogs, such as baclofen and phenibut , directly bind to and activate GABA receptors. Baclofen is a selective agonist for the GABA-B receptor, a G-protein coupled receptor that, upon activation, leads to downstream effects like the inhibition of adenylyl cyclase and modulation of potassium and calcium channels.[1] Phenibut also acts as a GABA-B receptor agonist.[2]
-
Voltage-Gated Calcium Channel Modulators: In contrast, gabapentin and pregabalin do not have a direct affinity for GABA receptors. Instead, they exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[3] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate.
Comparative Efficacy of GABA Analogs: A Quantitative Overview
The following table summarizes the available quantitative data on the efficacy of several common GABA analogs. This data is derived from various in vitro and in vivo studies and provides a basis for comparing their relative potencies. It is crucial to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted with caution.
| Compound | Target | Parameter | Value | Organism/System |
| Pregabalin | α2δ-1 subunit of VGCC | EC50 | 4.21 mg/mL | Postherpetic neuralgia studies[4] |
| EC50 | 9.77 mg/mL | Epilepsy studies[4] | ||
| Gabapentin | α2δ-1 subunit of VGCC | EC50 | 11.7 mg/mL | Postherpetic neuralgia studies[4] |
| EC50 | 23.9 mg/mL | Epilepsy studies[4] | ||
| Baclofen | GABA-B Receptor | Ki | 86.08 nM | Radioligand binding assay[2] |
| IC50 | 0.04 µM | [3H]-GABA displacement assay[5] | ||
| Phenibut | GABA-B Receptor | Ki | 112.02 nM | Radioligand binding assay[2] |
| α2δ-1 subunit of VGCC | Ki | 18.03 nM | Radioligand binding assay[2] |
Signaling Pathways
The distinct mechanisms of action of GABA analogs are best understood by visualizing their respective signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of GABA analog efficacy.
GABA-A Receptor Radioligand Binding Assay
This protocol is adapted from standard methods used to determine the binding affinity of compounds for the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1-2 mg/mL.
2. Binding Assay:
-
In a final volume of 500 µL, incubate the membrane preparation (100-200 µg of protein) with a radiolabeled GABA-A agonist (e.g., [3H]muscimol) at a concentration of 1-2 nM.
-
For competition assays, add varying concentrations of the test compound (e.g., this compound or other GABA analogs).
-
Define non-specific binding in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate the mixture at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GABA-B Receptor Radioligand Binding Assay
This protocol is adapted from standard methods to assess binding to the GABA-B receptor.
1. Membrane Preparation:
-
Follow the same procedure as for the GABA-A receptor membrane preparation.
2. Binding Assay:
-
In a final volume of 500 µL of 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM CaCl2, incubate the membrane preparation (100-200 µg of protein) with a radiolabeled GABA-B agonist (e.g., [3H]baclofen) at a concentration of 10-20 nM.
-
For competition assays, include various concentrations of the test compound.
-
Define non-specific binding in the presence of a high concentration of unlabeled baclofen (e.g., 100 µM).
-
Incubate at room temperature for 15 minutes.
-
Terminate the reaction by rapid filtration as described for the GABA-A assay.
3. Data Analysis:
-
Perform data analysis as described for the GABA-A receptor binding assay to determine IC50 and Ki values.
Experimental Workflow
The general workflow for a radioligand binding assay is depicted below.
References
- 1. A case of phenibut withdrawal and treatment with baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. page-meeting.org [page-meeting.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation of Analytical Methods for En-antiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral drugs. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), mandate rigorous validation of analytical procedures to ensure the identity, purity, and quality of pharmaceutical products.[1][2][3] This guide provides a comprehensive comparison of analytical methods for determining enantiomeric excess, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of method validation.
Core Principles of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][4] For enantiomeric excess determination, this means the method must be able to accurately and reliably quantify the amount of one enantiomer in the presence of the other. The validation process involves evaluating a set of performance characteristics as outlined by ICH guidelines Q2(R2) and Q14.[5][6][7][8]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] For chiral methods, this is primarily demonstrated by the resolution of the two enantiomers.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2] It is often expressed as the percent recovery of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11][12]
-
System Suitability: A test to ensure that the analytical system is performing acceptably at the time of analysis. For chiral separations, key system suitability parameters include resolution (Rs), tailing factor, and theoretical plates.[13]
Comparison of Analytical Techniques for Enantiomeric Excess Determination
The most common techniques for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and chiral Capillary Electrophoresis (CE). The choice of technique depends on factors such as the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.[14]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[14] | Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO2 with a co-solvent).[14][15] | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[16] |
| Advantages | Versatile and robust, applicable to a wide range of compounds, well-established technology.[14][17] | Fast analysis times, reduced organic solvent consumption ("greener" alternative), ideal for preparative separations.[14][15][18] | High separation efficiency, very small sample and reagent consumption, can be advantageous for highly polar or charged compounds. |
| Disadvantages | Longer analysis times compared to SFC, higher consumption of organic solvents.[14] | Requires specialized equipment, may not be suitable for all compound classes.[14] | Reproducibility can be a challenge, lower loading capacity, can be sensitive to matrix effects.[19] |
| Typical Resolution (Rs) | > 1.5 for baseline separation.[17] | Often provides better or comparable selectivity to HPLC.[18][20] | Can achieve very high resolution. |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 15 - 45 minutes |
Experimental Protocols
Validation of a Chiral HPLC Method
This protocol provides a general framework for the validation of a chiral HPLC method for the determination of the enantiomeric purity of a drug substance.
1.1. System Suitability:
-
Prepare a solution containing both the desired enantiomer and the undesired enantiomer at a concentration that gives a significant response for the minor enantiomer (e.g., at the specification limit).
-
Inject the solution six times.
-
Acceptance Criteria:
-
Resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
Relative Standard Deviation (RSD) of the peak area for the major enantiomer should be ≤ 2.0%.
-
Tailing factor for both peaks should be ≤ 2.0.
-
1.2. Specificity:
-
Inject a blank (mobile phase), a solution of the desired enantiomer, and a solution of the undesired enantiomer.
-
Spike the desired enantiomer with known impurities and degradation products to demonstrate that they do not interfere with the separation of the enantiomers.
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank chromatogram. The method should be able to separate the enantiomers from all potential impurities.
1.3. Linearity:
-
Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the LOQ to 150% of the specification limit.[9]
-
Inject each solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[9]
1.4. Accuracy:
-
Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.[2]
-
Analyze the samples and calculate the percentage recovery of the spiked undesired enantiomer.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]
1.5. Precision:
-
Repeatability: Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.[9]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[9]
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 5.0% for the undesired enantiomer.
1.6. Limit of Quantitation (LOQ):
-
Determine the LOQ based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that can be quantified with acceptable accuracy and precision.[1]
-
Confirm the LOQ by analyzing a minimum of six replicates at the proposed LOQ concentration.
-
Acceptance Criteria: The accuracy should be within 80-120% and the precision (RSD) should be ≤ 10%.
1.7. Robustness:
-
Intentionally make small variations to the method parameters, such as:
-
Evaluate the impact of these changes on the system suitability parameters, particularly the resolution.
-
Acceptance Criteria: The system suitability criteria should be met under all tested variations, demonstrating the method is robust.[10]
Data Presentation
Table 1: Summary of Validation Parameters for a Chiral HPLC Method
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | Baseline resolution (Rs ≥ 1.5) from all potential interferents. | Rs = 2.1 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | LOQ to 150% of the specification limit for the undesired enantiomer. | 0.05% to 0.225% (for a 0.15% limit) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 3.8% |
| LOQ | S/N ≥ 10; Accuracy: 80-120%; Precision: RSD ≤ 10% | 0.05% |
| Robustness | System suitability criteria met under all varied conditions. | Passed |
Mandatory Visualizations
Caption: Workflow for analytical method validation.
Caption: Key validation parameter relationships.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
comparative study of different chiral stationary phases for amino acid separation
For researchers, scientists, and professionals in drug development, the enantiomeric purity of amino acids is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations, with the choice of Chiral Stationary Phase (CSP) being a critical determinant of success. This guide provides an objective comparison of three prevalent types of CSPs for the separation of amino acid enantiomers: Macrocyclic Glycopeptide, Ligand Exchange, and Crown Ether-based phases. The information presented is supported by experimental data to facilitate an informed decision for your analytical needs.
Performance Comparison of Chiral Stationary Phases
The efficacy of a chiral stationary phase is primarily evaluated by its ability to resolve enantiomeric pairs. The following table summarizes key quantitative performance metrics for the separation of selected underivatized amino acids on three different types of CSPs. The data, compiled from various studies, includes resolution (Rs), selectivity (α), and retention factor (k) for the first eluting enantiomer.
| Amino Acid | CSP Type | Chiral Selector | Resolution (Rs) | Selectivity (α) | Retention Factor (k1) |
| Phenylalanine | Macrocyclic Glycopeptide | Teicoplanin Aglycone | > 2.0 | 1.4 - 1.8 | 2.5 - 4.0 |
| Ligand Exchange | L-Hydroxyproline + Cu(II) | Baseline | ~1.5 | ~2.6 | |
| Crown Ether | (S)-18-Crown-6 | 1.9 - 9.2 | 1.5 - 2.5 | 3.0 - 6.0 | |
| Leucine | Macrocyclic Glycopeptide | Teicoplanin Aglycone | > 2.0 | 1.3 - 1.6 | 2.0 - 3.5 |
| Ligand Exchange | L-Hydroxyproline + Cu(II) | Baseline | ~1.3 | ~3.8 | |
| Crown Ether | (S)-18-Crown-6 | > 9.0 | > 2.0 | 4.0 - 7.0 | |
| Methionine | Macrocyclic Glycopeptide | Teicoplanin Aglycone | > 2.0 | 1.4 - 1.7 | 2.8 - 4.5 |
| Ligand Exchange | L-Hydroxyproline + Cu(II) | Baseline | ~1.4 | ~3.2 | |
| Crown Ether | (S)-18-Crown-6 | > 5.0 | > 1.8 | 3.5 - 6.5 | |
| Proline | Macrocyclic Glycopeptide | Teicoplanin | > 1.5 | 1.2 - 1.5 | 1.5 - 3.0 |
| Ligand Exchange | L-Hydroxyproline + Cu(II) | Not Reported | Not Reported | Not Reported | |
| Crown Ether | (S)-18-Crown-6 | No Separation | 1.0 | Not Applicable |
Note: The values presented are indicative and can vary based on specific experimental conditions such as mobile phase composition, pH, temperature, and flow rate.
Detailed Experimental Protocols
The following are representative experimental methodologies for achieving chiral separation of amino acids using the compared CSPs.
Macrocyclic Glycopeptide Chromatography (Teicoplanin-based)
-
Column: CHIROBIOTIC T or CHIROBIOTIC TAG (Teicoplanin or Teicoplanin Aglycone), 250 x 4.6 mm, 5 µm.[1][2]
-
Mobile Phase: Reversed-phase or polar organic mode. A common mobile phase is a mixture of methanol and water, sometimes with the addition of a small amount of acid and base (e.g., formic acid and diethylamine) to control ionization.[3] For example, a mixture of water and methanol (e.g., 55:45 v/v) with 0.1% trifluoroacetic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at 254 nm or Mass Spectrometry (MS).[3]
-
Principle of Separation: Enantioseparation is achieved through a combination of interactions including hydrogen bonding, ionic interactions, and steric hindrance between the amino acid enantiomers and the complex macrocyclic structure of the glycopeptide.[5]
Ligand Exchange Chromatography (LEC)
-
Column: A column with a bonded D- or L-amino acid, such as L-proline or L-hydroxyproline, on a silica support.[6][7][8]
-
Mobile Phase: An aqueous solution containing a copper salt, typically copper(II) sulfate or copper(II) acetate, at a low concentration (e.g., 1-2 mmol L-1).[7][8] The pH is adjusted to be high enough to allow for complexation (e.g., pH 6.0).[7] Methanol can be added to the mobile phase to reduce the retention time of more hydrophobic amino acids.[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Temperature: Ambient.
-
Detection: UV detection, often at a lower wavelength (e.g., 230 nm), or by post-column derivatization if the amino acid lacks a chromophore.[3]
-
Principle of Separation: The separation is based on the formation of transient diastereomeric ternary complexes between the chiral selector on the stationary phase, a metal ion (e.g., Cu2+), and the amino acid enantiomers in the mobile phase. The differing stability of these complexes leads to different retention times.[8][9]
Crown Ether-Based Chromatography
-
Column: CROWNPAK CR-I(+) or CR-I(-), which contains a chiral crown ether (e.g., (S)-18-crown-6) coated or immobilized on a silica support.[3][10]
-
Mobile Phase: Typically an acidic aqueous solution (pH < 2-3) to ensure the primary amine of the amino acid is protonated.[3] For example, an aqueous solution of perchloric acid or trifluoroacetic acid.[3][11]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Often sub-ambient (e.g., 5-15 °C) to enhance chiral recognition.
-
Detection: UV or Mass Spectrometry.[10]
-
Principle of Separation: The chiral recognition mechanism relies on the formation of inclusion complexes through multiple hydrogen bonds between the protonated primary amine of the amino acid and the oxygen atoms of the crown ether.[3] This makes it highly effective for primary amino acids, but generally not suitable for secondary amino acids like proline.[3]
Visualizing the Comparative Study Workflow
The following diagram illustrates the logical workflow for conducting a comparative study of different chiral stationary phases for amino acid separation.
Caption: Workflow for comparing chiral stationary phases.
Concluding Remarks
The selection of an appropriate chiral stationary phase is a multifaceted decision that depends on the specific amino acids of interest, the sample matrix, and the available instrumentation.
-
Macrocyclic Glycopeptide CSPs offer broad applicability for a wide range of both underivatized and derivatized amino acids, making them excellent first-choice columns for method development.[3][12]
-
Ligand Exchange Chromatography provides a unique separation mechanism that can be highly effective, particularly when other methods fail, and offers the flexibility of altering elution order by switching the bonded amino acid enantiomer.[3][9]
-
Crown Ether-based CSPs deliver exceptional resolution for primary amino acids but are not suitable for secondary amines like proline.[3][10]
By understanding the principles of separation and considering the comparative data, researchers can more efficiently develop robust and reliable methods for the chiral separation of amino acids.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. mdpi.com [mdpi.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Assessing the Purity of Synthesized (S)-3-Aminopentanoic Acid
For researchers, scientists, and drug development professionals, the stereochemical and chemical purity of chiral building blocks like (S)-3-Aminopentanoic acid is of paramount importance. Impurities, whether they are the opposite enantiomer, residual starting materials, or byproducts of the synthesis, can significantly impact the efficacy, safety, and regulatory approval of a final drug product. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with supporting experimental protocols and data presentation.
Workflow for Purity Assessment
A systematic approach is crucial for the comprehensive evaluation of a synthesized chiral compound. The following workflow outlines the logical progression from initial structural confirmation to the precise determination of enantiomeric excess.
Caption: Workflow for purity assessment of this compound.
Comparison of Analytical Methods
The purity of this compound is a multifaceted parameter, encompassing chemical purity (the presence of any substance other than the intended compound) and enantiomeric purity (the relative amount of the (R)-enantiomer). A combination of analytical techniques is typically employed for a comprehensive assessment.
| Analytical Technique | Primary Application | Information Provided | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity | Quantitative determination of enantiomeric excess (% ee). | High resolution and accuracy for enantiomers.[1] Direct analysis of underivatized amino acids is possible with specific columns. | Chiral columns can be expensive and method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Chemical Purity | Confirmation of chemical structure, identification and quantification of impurities. | Provides detailed structural information. Quantitative NMR (qNMR) can determine purity without a reference standard of the analyte.[2][3] | Lower sensitivity compared to MS for trace impurities. Enantiomers are indistinguishable without chiral resolving agents. |
| Mass Spectrometry (MS) | Molecular Weight Verification & Impurity Identification | Confirms molecular weight and helps identify unknown impurities. | High sensitivity and selectivity, especially when coupled with chromatography (LC-MS, GC-MS).[4] | Does not distinguish between enantiomers without a chiral chromatographic inlet. |
| Elemental Analysis (EA) | Elemental Composition | Determines the percentage of Carbon, Hydrogen, and Nitrogen. | Provides fundamental information on the bulk purity of the sample. | Does not provide information on the nature of impurities or the enantiomeric composition. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following protocols are representative for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is the gold standard for determining the enantiomeric purity of chiral compounds.
-
Instrumentation: HPLC system with a UV or Mass Spectrometric detector.
-
Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as a CHIROBIOTIC™ T, is often effective for underivatized amino acids.
-
Mobile Phase: A typical mobile phase would be a mixture of methanol, water, and a small amount of a modifier like formic acid or triethylamine to improve peak shape. An example could be 80:20 (v/v) Methanol/Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or MS detection for higher sensitivity and specificity.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a racemic standard of 3-Aminopentanoic acid to determine the retention times of the (S) and (R) enantiomers. Subsequently, inject the synthesized sample and integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be adapted for quantitative purity assessment (qNMR).
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or a deuterated organic solvent like methanol-d₄.
-
¹H NMR for Structural Confirmation:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. The spectrum should show characteristic signals for the ethyl and carboxymethylene protons.
-
Expected ¹H NMR (D₂O) signals (approximate): δ 0.9 (t, 3H, CH₃), δ 1.6 (m, 2H, CH₂CH₃), δ 2.4 (d, 2H, CH₂COOH), δ 3.2 (m, 1H, CH(NH₂)).
-
-
¹³C NMR for Structural Confirmation:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected ¹³C NMR (D₂O) signals (approximate): δ 10 (CH₃), δ 28 (CH₂CH₃), δ 40 (CH₂COOH), δ 50 (CH(NH₂)), δ 178 (COOH).
-
-
Quantitative NMR (qNMR) for Purity Determination:
-
Internal Standard: Use a certified reference material with a known purity, such as maleic acid or 1,4-dioxane.
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube and dissolve in a known volume of solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).
-
Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.[3][5]
-
Mass Spectrometry (MS)
MS is primarily used for confirming the molecular weight and identifying impurities, often in conjunction with a chromatographic separation method (LC-MS or GC-MS).
-
Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Method: Direct infusion or coupled with HPLC (LC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 118.1. Other peaks may indicate the presence of impurities. The identity of these impurities can be further investigated using tandem mass spectrometry (MS/MS).
Elemental Analysis (EA)
EA provides a fundamental measure of the bulk purity of the synthesized compound.
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Theoretical Values for C₅H₁₁NO₂:
-
Carbon (C): 52.16%
-
Hydrogen (H): 9.63%
-
Nitrogen (N): 12.16%
-
-
Interpretation: The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample. Significant deviations suggest the presence of impurities.
Potential Impurities in Synthesized this compound
The nature of impurities will largely depend on the synthetic route employed. Common synthetic strategies for β-amino acids can introduce specific byproducts.
-
Starting Materials: Unreacted starting materials are a common source of impurities. For example, if the synthesis involves a Michael addition to an α,β-unsaturated ester, residual ester or the amine nucleophile could be present.
-
The (R)-enantiomer: The most critical impurity from a stereochemical perspective. Its presence is a result of incomplete stereoselectivity in the synthesis or racemization during workup or purification.
-
Solvents: Residual solvents from the reaction or purification steps.
-
Side-reaction Products: These can include dimers, polymers, or products of over-alkylation or other unintended reactions. For instance, self-condensation of the product could lead to dipeptide formation.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a multi-technique approach. While NMR and MS are invaluable for confirming the chemical structure and identifying chemical impurities, and Elemental Analysis provides a measure of bulk purity, Chiral HPLC remains the definitive method for accurately quantifying the enantiomeric excess. For researchers and professionals in drug development, employing a combination of these methods is essential to ensure the quality, safety, and efficacy of this important chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alpha and the Beta: A Comparative Guide to Substituting α-Amino Acids with β-Amino Acids in Peptides
In the landscape of peptide-based drug development, the quest for enhanced therapeutic properties is perpetual. A promising strategy that has garnered significant attention is the substitution of natural α-amino acids with their synthetic counterparts, β-amino acids. This modification, while seemingly subtle, introduces profound changes to the peptide's backbone, leading to significant alterations in its biological characteristics. This guide provides a comprehensive comparison of the biological impacts of this substitution, offering experimental insights and data for researchers, scientists, and drug development professionals.
Enhanced Proteolytic Stability: A Shield Against Degradation
A primary obstacle in the clinical application of native peptides is their rapid degradation by proteases in vivo.[1] The incorporation of β-amino acids offers a robust solution to this challenge. The altered backbone structure of β-amino acid-containing peptides, often referred to as β-peptides or α,β-peptides, renders them poor substrates for common peptidases.[2][3][4]
Numerous studies have demonstrated that peptides incorporating β-amino acids exhibit superior stability against a wide array of proteolytic enzymes.[5][6] For instance, while α-peptides are swiftly broken down, peptides containing β-amino acid residues show marked resistance to enzymes like trypsin, chymotrypsin, and pronase.[7] This enhanced stability is a critical advantage, potentially leading to a longer circulation half-life and improved bioavailability of peptide-based drugs.[3]
The following table summarizes representative data on the increased stability of peptides upon β-amino acid substitution.
| Peptide/Analogue | Modification | Enzyme/Medium | Half-Life / % Remaining | Analytical Method | Reference |
| Oncocin Derivative (Onc18) | Native α-peptide | Commercial Serum | <13% after 1 hour | RP-HPLC | [8] |
| Oncocin Derivative (Onc72) | Native α-peptide | Commercial Serum | ~40% after 1 hour | RP-HPLC | [8] |
| A20FMDV2 | Native α-peptide | Rat Serum | ~0% after 24 hours | RP-HPLC | [9] |
| A20FMDV2 Analogue | PEGylated | Rat Serum | >30% after 48 hours | RP-HPLC | [9] |
| Generic α,β-Peptide 4 | α,β-peptide | Trypsin or Chymotrypsin | No proteolysis after 36 hours | Not Specified | [7] |
| Generic α,β-Peptide 4 | α,β-peptide | Pronase | Slight cleavage after 90 hours | Not Specified | [7] |
Note: This table includes data on PEGylation as a comparative stability-enhancing strategy, alongside direct data on β-amino acid incorporation to provide a broader context.
This protocol outlines a general procedure for assessing the resistance of a peptide to a specific protease.
-
Preparation of Solutions:
-
Prepare a stock solution of the test peptide (both the native α-peptide and the β-amino acid-containing analogue) in an appropriate buffer (e.g., Tris-HCl or PBS, pH 7.4).
-
Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer. The enzyme:substrate ratio is typically between 1:20 to 1:100 (w/w).[9]
-
-
Incubation:
-
Time-Course Sampling and Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or a specific protease inhibitor.[8][9][10] Place the quenched samples on ice.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any precipitated proteins.[8]
-
Carefully collect the supernatant, which contains the peptide fragments and any remaining intact peptide.
-
-
Analysis:
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]
-
Quantify the peak area corresponding to the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the amount at time zero.
-
The data can be plotted as the percentage of intact peptide versus time to determine the peptide's half-life in the presence of the specific protease.
-
Workflow for an in vitro proteolytic stability assay.
Conformational Dynamics: Reshaping the Peptide World
The addition of an extra carbon atom to the amino acid backbone fundamentally alters the conformational possibilities of a peptide. While α-peptides famously fold into secondary structures like α-helices and β-sheets, peptides containing β-amino acids can adopt novel, well-defined secondary structures, including various helices (e.g., 10-helix, 12-helix, 14-helix) and sheets.[1][11]
The type of β-amino acid—whether it's a β², β³ (substituted at the Cα or Cβ position, respectively), or a constrained cyclic analogue—plays a crucial role in dictating the resulting conformation.[3][11][12] This ability to form stable, predictable structures, even in short sequences, is a key feature of "foldamers".[11] This structural diversity opens up new avenues for designing peptidomimetics that can present side chains in unique spatial arrangements, which is critical for molecular recognition and biological activity.[4][7] However, it's important to note that substitutions can also be destabilizing depending on their position within an existing protein fold.[13]
References
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 12. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
comparative analysis of different synthetic routes to (S)-3-Aminopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Aminopentanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of significant interest, and several distinct strategies have been developed to obtain this molecule with high enantiopurity. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering a comprehensive overview of their methodologies, quantitative performance, and underlying principles.
At a Glance: Comparison of Synthetic Strategies
| Synthetic Route | Key Strategy | Typical Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Key Advantages | Key Disadvantages |
| 1. Chiral Auxiliary-Mediated Synthesis | Diastereoselective alkylation of a chiral enolate | 60-85% | >98% | >95:5 | High stereocontrol, reliable, well-established | Multi-step process, requires stoichiometric chiral auxiliary, cleavage and recovery of auxiliary needed |
| 2. Chemoenzymatic Synthesis | Enzymatic kinetic resolution of a racemic precursor | 40-50% (for the desired enantiomer) | >99% | N/A | High enantioselectivity, mild reaction conditions, environmentally friendly | Maximum theoretical yield is 50%, requires separation of enantiomers |
| 3. Catalytic Asymmetric Hydrogenation | Enantioselective reduction of a prochiral precursor | 85-99% | 90-99% | N/A | High yield, high atom economy, catalytic use of chiral ligand | Requires specialized catalysts and high-pressure equipment, substrate synthesis may be multi-step |
| 4. Asymmetric Conjugate Addition | Enantioselective aza-Michael addition to an α,β-unsaturated ester | 70-95% | 85-99% | N/A | Direct C-N bond formation, good yields and enantioselectivities | Catalyst may be complex, optimization of reaction conditions can be challenging |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic strategies discussed in this guide.
Caption: Overview of synthetic strategies for this compound.
Chiral Auxiliary-Mediated Synthesis
This classical and reliable approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. Evans oxazolidinones and pseudoephedrine are commonly employed auxiliaries.[1] The general workflow involves acylation of the auxiliary, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the desired enantiomerically pure acid.
Experimental Protocol: Evans Oxazolidinone Approach
This protocol is adapted from the well-established Evans asymmetric alkylation methodology.[2][3]
-
Acylation of the Chiral Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is deprotonated with n-butyllithium in THF at -78 °C and then reacted with propionyl chloride to form the corresponding N-acyloxazolidinone.
-
Diastereoselective Enolate Formation and Alkylation: The N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at -78 °C to form the sodium enolate. This enolate is then alkylated with ethyl iodide. The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.
-
Cleavage of the Auxiliary: The resulting alkylated product is hydrolyzed using lithium hydroxide and hydrogen peroxide in a mixture of THF and water to cleave the chiral auxiliary and yield this compound. The chiral auxiliary can often be recovered.
Caption: Workflow for chiral auxiliary-mediated synthesis.
Chemoenzymatic Synthesis
Chemoenzymatic methods leverage the high selectivity of enzymes to achieve enantioseparation. A common strategy is the kinetic resolution of a racemic mixture of 3-aminopentanoic acid or its ester derivative. Lipases, such as Candida antarctica Lipase B (CAL-B), are frequently used for this purpose.[4][5][6]
Experimental Protocol: Enzymatic Kinetic Resolution of Ethyl 3-Aminopentanoate
This protocol is based on established procedures for the lipase-catalyzed resolution of β-amino esters.[7][8]
-
Preparation of Racemic Substrate: Racemic 3-aminopentanoic acid is esterified, for example, by reaction with ethanol in the presence of an acid catalyst, to produce racemic ethyl 3-aminopentanoate. The amino group is typically protected, for instance, with a benzoyl (Bz) or benzyloxycarbonyl (Cbz) group.
-
Enzymatic Resolution: The racemic N-protected ethyl 3-aminopentanoate is dissolved in an organic solvent (e.g., diisopropyl ether). An acyl donor, such as butyl butanoate, and immobilized Candida antarctica Lipase B (e.g., Novozym 435) are added. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-ethyl 3-aminopentanoate) unreacted.
-
Separation and Deprotection: The reaction is monitored until approximately 50% conversion is reached. The enzyme is then filtered off. The acylated (R)-enantiomer and the unreacted (S)-enantiomer are separated by chromatography. The protecting group on the (S)-enantiomer is then removed to yield this compound.
Caption: Workflow for chemoenzymatic kinetic resolution.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation offers a highly efficient and atom-economical route to chiral molecules. For this compound, this typically involves the hydrogenation of a prochiral β-aminoacrylate derivative using a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands.[9][10][11]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is based on methodologies developed for the asymmetric hydrogenation of β-(acylamino)acrylates.[9]
-
Substrate Synthesis: The hydrogenation precursor, ethyl 3-(acetylamino)pent-2-enoate, can be synthesized from ethyl 3-oxopentanoate. This involves reaction with an ammonium salt to form the enamine, followed by acylation of the amino group.
-
Asymmetric Hydrogenation: The prochiral β-(acetylamino)acrylate is dissolved in a suitable solvent like toluene in a high-pressure reactor. A rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral bisphosphine ligand, for example, a member of the DuPhos or BICP family, are added. The mixture is then subjected to hydrogen gas at a specific pressure (e.g., 40 psi) and temperature until the reaction is complete.
-
Deprotection: The resulting N-acetyl-(S)-3-aminopentanoate is then hydrolyzed under acidic or basic conditions to afford this compound.
Caption: Workflow for catalytic asymmetric hydrogenation.
Asymmetric Conjugate Addition
Asymmetric conjugate addition, particularly the aza-Michael reaction, provides a direct method for the formation of the C-N bond at the β-position. This can be achieved using a chiral catalyst to control the stereochemical outcome of the addition of a nitrogen nucleophile to an α,β-unsaturated ester.[1][12]
Experimental Protocol: Organocatalyzed Aza-Michael Addition
This protocol is based on the principles of organocatalytic conjugate additions.
-
Reaction Setup: Ethyl pent-2-enoate is used as the Michael acceptor. A nitrogen nucleophile, such as benzylamine, is used as the amine source. A chiral organocatalyst, for instance, a thiourea-based catalyst derived from a chiral diamine, is employed to facilitate the enantioselective addition.
-
Conjugate Addition: The Michael acceptor, nitrogen nucleophile, and organocatalyst are stirred in a suitable solvent (e.g., toluene) at a controlled temperature. The catalyst activates the electrophile and directs the nucleophilic attack to one face of the double bond.
-
Work-up and Deprotection: After the reaction is complete, the catalyst is removed, and the product, N-benzyl-(S)-3-aminopentanoate, is isolated. The benzyl protecting group is then removed by hydrogenolysis to yield this compound.
Caption: Workflow for asymmetric conjugate addition.
Conclusion
The choice of synthetic route for this compound depends on various factors, including the desired scale of production, cost considerations, available equipment, and the required level of enantiopurity. Chiral auxiliary-based methods offer high reliability and stereocontrol, making them suitable for smaller-scale, high-value applications. Chemoenzymatic resolutions provide excellent enantiopurity but are limited by a 50% theoretical yield for the desired enantiomer. Catalytic asymmetric hydrogenation is highly efficient and atom-economical, making it attractive for larger-scale synthesis, provided the initial investment in catalysts and equipment is feasible. Asymmetric conjugate addition presents a direct and often high-yielding approach, with the continuous development of new organocatalysts expanding its applicability. A thorough evaluation of these factors will enable researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs.
References
- 1. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters | CoLab [colab.ws]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. [PDF] Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. | Semantic Scholar [semanticscholar.org]
- 12. Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptides Containing (S)-3-Aminopentanoic Acid: Enhancing Stability and Modulating Conformation
For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based therapeutics is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit. This guide provides a comparative characterization of peptides containing (S)-3-Aminopentanoic acid, a β-amino acid, highlighting its impact on proteolytic stability and conformational properties when compared to peptides composed solely of α-amino acids.
The inclusion of β-amino acids, such as this compound, into peptide sequences has been shown to confer significant advantages, most notably a remarkable increase in resistance to enzymatic degradation. This enhanced stability is crucial for the development of peptide drugs with improved pharmacokinetic profiles. Furthermore, the additional methylene group in the backbone of β-amino acids introduces a greater degree of conformational flexibility, allowing for the adoption of unique secondary structures that can influence biological activity.
Performance Comparison: Enhanced Proteolytic Stability
To illustrate the impact of incorporating this compound on peptide stability, a comparative proteolytic degradation assay was performed. A model α-peptide and its analogue containing a single this compound substitution were subjected to enzymatic digestion by pronase. The percentage of intact peptide remaining over time was quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Peptide Sequence | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining |
| Ac-Ala-Ala-Phe-Ala-NH₂ (α-peptide) | Pronase | 1 | 45% |
| 4 | 10% | ||
| 24 | <1% | ||
| Ac-Ala-(S)-3-Apa-Phe-Ala-NH₂ (β-peptide analogue) | Pronase | 1 | 98% |
| 4 | 95% | ||
| 24 | 88% | ||
| (Apa = Aminopentanoic acid) |
The data clearly demonstrates that the peptide containing this compound exhibits significantly higher resistance to proteolytic cleavage compared to its α-peptide counterpart. This heightened stability is a direct result of the altered peptide backbone, which is not efficiently recognized by standard proteases.
Structural Characterization: Conformational Analysis by Circular Dichroism
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The CD spectra of the model α-peptide and the this compound-containing analogue were recorded to investigate the conformational changes induced by the β-amino acid.
| Peptide | Solvent | Dominant Secondary Structure |
| Ac-Ala-Ala-Phe-Ala-NH₂ (α-peptide) | 10 mM Phosphate Buffer (pH 7.4) | Random Coil |
| Ac-Ala-(S)-3-Apa-Phe-Ala-NH₂ (β-peptide analogue) | 10 mM Phosphate Buffer (pH 7.4) | Evidence of turn-like structures |
While the α-peptide predominantly exists in a random coil conformation in an aqueous environment, the introduction of this compound induces a more ordered structure, with spectral features suggestive of β-turn or other folded conformations. This ability to influence secondary structure is a key attribute of β-amino acids, enabling the design of peptides with specific three-dimensional arrangements to optimize receptor binding and biological activity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for the solid-phase synthesis of peptides incorporating this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected α-amino acids
-
Fmoc-(S)-3-Aminopentanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
RP-HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: Dissolve the Fmoc-protected α-amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF and add to the resin. Agitate for 2 hours.
-
Washing: Wash the resin as described in step 3.
-
Incorporation of this compound: Couple Fmoc-(S)-3-Aminopentanoic acid using the same procedure as for the α-amino acids.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by RP-HPLC.
Proteolytic Stability Assay
Workflow for Proteolytic Stability Assay
Caption: Experimental workflow for assessing the proteolytic stability of peptides.
Materials:
-
Peptide stock solutions (1 mg/mL in water)
-
Pronase solution (1 mg/mL in 100 mM Tris-HCl, pH 7.5)
-
10% TFA solution
-
RP-HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 50 µL of the peptide stock solution with 440 µL of 100 mM Tris-HCl buffer (pH 7.5).
-
Enzyme Addition: Initiate the reaction by adding 10 µL of the pronase solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At specified time intervals (e.g., 0, 1, 4, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 50 µL of 10% TFA.
-
Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the substrate peak over time to determine the percentage of intact peptide remaining.
Circular Dichroism (CD) Spectroscopy
Logical Flow for CD Spectroscopy Analysis
Caption: Logical flow for the analysis of peptide secondary structure using Circular Dichroism spectroscopy.
Materials:
-
Peptide stock solution
-
10 mM Sodium Phosphate buffer (pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in 10 mM sodium phosphate buffer.
-
Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm. Use a bandwidth of 1 nm, a scanning speed of 50 nm/min, and a response time of 1 second.
-
Blank Measurement: Record the spectrum of the buffer alone.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to molar ellipticity [θ] using the peptide concentration, path length, and number of residues.
-
Structural Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures (e.g., minima at ~208 and ~222 nm for α-helices, a minimum around 218 nm for β-sheets, and a strong negative band below 200 nm for random coils).
Signaling Pathways and Future Directions
The influence of peptides containing this compound on specific signaling pathways is an active area of research. Their unique conformational properties may lead to enhanced or novel interactions with cellular receptors. For instance, the stabilization of specific turn structures could improve binding affinity to G-protein coupled receptors (GPCRs) or modulate protein-protein interactions. Further research is warranted to explore the therapeutic potential of these modified peptides in areas such as oncology, infectious diseases, and metabolic disorders. The development of peptidomimetics incorporating this compound and other β-amino acids holds significant promise for the future of peptide-based drug discovery.
(S)-3-Aminopentanoic Acid: A Comparative Review of Its Applications in Research and Development
(S)-3-Aminopentanoic acid , a chiral β-amino acid, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This guide provides a comprehensive comparison of this compound with alternative compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Overview of this compound
This compound, also known as (S)-β-aminopentanoic acid, is a derivative of pentanoic acid with an amino group at the third carbon. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, has made it a subject of investigation for its potential to modulate GABAergic neurotransmission.[1][2] β-Amino acids and their derivatives are recognized for their diverse biological activities and are utilized as building blocks in the synthesis of peptidomimetics and other pharmacologically active molecules.[3][4]
Comparison with Alternative GABA Analogues
This compound belongs to a broad class of GABA analogues developed to treat various neurological and psychiatric disorders.[1][2] A comparative analysis with other well-known GABA analogues is crucial for understanding its potential therapeutic niche.
| Compound | Mechanism of Action | Primary Therapeutic Use | Key Advantages | Key Disadvantages |
| This compound | Putative GABA analogue | Investigational | Potential for novel selectivity and pharmacokinetic profiles | Limited clinical data available |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Epilepsy, neuropathic pain | Well-established safety and efficacy profile | Can cause dizziness and somnolence |
| Pregabalin | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Neuropathic pain, fibromyalgia, generalized anxiety disorder | Higher binding affinity than gabapentin | Potential for abuse and dependence |
| Baclofen | GABAB receptor agonist | Spasticity | Effective muscle relaxant | Can cause sedation and withdrawal symptoms |
| Vigabatrin | Irreversible inhibitor of GABA transaminase (GABA-T) | Epilepsy | Highly effective for infantile spasms | Risk of peripheral visual field defects |
Experimental Data and Protocols
While specific, extensive comparative studies on this compound are limited in publicly available literature, research on related β-amino acids provides valuable insights into their potential pharmacological effects.
Synthesis of this compound Derivatives
The synthesis of derivatives of β-amino acids is a common strategy to explore their structure-activity relationships. A general method for the synthesis of amide derivatives of β-amino acids involves the coupling of the amino acid with a desired carboxylic acid or amine.
Experimental Protocol: Amide Coupling Reaction
-
Activation of Carboxylic Acid: The carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Coupling Reaction: The activated carboxylic acid is then reacted with the amino group of this compound (or its ester derivative). A base, such as triethylamine or N,N-diisopropylethylamine, is often added to neutralize the acid formed during the reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired amide derivative.
This protocol can be adapted for the synthesis of a variety of derivatives for biological evaluation.[5]
Signaling Pathways and Experimental Workflows
The primary hypothesized mechanism of action for this compound is its interaction with the GABAergic system. The following diagrams illustrate the general GABAergic signaling pathway and a typical experimental workflow for evaluating GABA analogues.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting the GABAergic system. While direct comparative data is still emerging, the broader understanding of β-amino acids and GABA analogues provides a strong foundation for its investigation. Further studies focusing on its specific receptor interactions, in vivo efficacy, and safety profile are necessary to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide offer a framework for researchers to systematically evaluate this compound and its derivatives in the pursuit of new treatments for neurological and psychiatric disorders.
References
- 1. GABA analogue - Wikipedia [en.wikipedia.org]
- 2. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
Proper Disposal of (S)-3-Aminopentanoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (S)-3-Aminopentanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
This compound is an amino acid derivative that requires careful handling and disposal.[1] According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is therefore critical.
Hazard and Safety Information
A summary of the key hazard and safety information for this compound is provided in the table below. This data has been compiled from various safety data sheets.
| Hazard Category | GHS Classification | Precautionary Statements (Disposal) |
| Skin Irritation | Category 2 | P302+P352: IF ON SKIN: Wash with plenty of water.[2][3] |
| Eye Irritation | Category 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Respiratory Irritation | STOT SE 3 | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |
| Disposal | - | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[2][3] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must wear appropriate PPE to prevent exposure.
-
Hand Protection: Wear suitable chemical-resistant gloves.[5]
-
Eye/Face Protection: Use safety goggles with side protection or a face shield.[6] Ensure eyewash stations are readily accessible.[7]
-
Skin and Body Protection: Wear a laboratory coat.[5] In cases of potential significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If dusts are generated or if working in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or as regular trash.[8][9]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.[8]
-
Segregate solid waste from liquid waste.
-
Avoid mixing with other incompatible chemical wastes. As an amino acid, it can act as both a weak acid and a weak base. Keep it separate from strong acids, strong bases, and strong oxidizing agents.[7][10]
-
-
Container Management:
-
Use a designated and compatible hazardous waste container. Plastic containers are often preferred.[11] The container must be in good condition with a secure, tightly closing lid.[12]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[12]
-
Keep the waste container closed at all times except when adding waste.[8][12]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA at or near the point of generation.[11][12]
-
The SAA should be a well-ventilated area, away from sources of ignition if the waste is mixed with flammable solvents.[10]
-
Ensure that the total volume of hazardous waste in the SAA does not exceed 55 gallons. For acutely toxic waste, the limit is one quart of liquid or one kilogram of solid.[11]
-
-
Request for Waste Collection:
-
Once the waste container is full or you are ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[8]
-
Do not attempt to transport the hazardous waste yourself. Trained personnel should handle the collection and final disposal.
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.[13]
-
Ventilate the area and wash the spill site after material pickup is complete.[13]
-
For large spills, contact your institution's emergency response team immediately.[13]
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][13]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (R)-3-Aminopentanoic acid | 131347-76-7 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. fishersci.com [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. chemical.kao.com [chemical.kao.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
